Massarilactone H
Description
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one |
InChI |
InChI=1S/C11H12O5/c1-3-4-6-8(12)9(13)7-10(16-6)5(2)15-11(7)14/h3-4,6,8-9,12-13H,2H2,1H3/b4-3+ |
InChI Key |
ZVRUDYNVKYYNCW-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1C(C(C2=C(O1)C(=C)OC2=O)O)O |
Canonical SMILES |
CC=CC1C(C(C2=C(O1)C(=C)OC2=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Massarilactone H: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Massarilactone H, a polyketide with notable biological activities.
Chemical Structure and Properties
This compound is a natural product with the chemical formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol . Its structure was elucidated through extensive spectroscopic analysis.
Chemical Structure:
Caption: Mechanism of Neuraminidase Inhibition by this compound.
Experimental Workflow Visualization
The general workflow for screening natural products for biological activity, such as the discovery of this compound, involves several key stages from isolation to characterization and testing.
Caption: General Workflow for Natural Product Screening.
Massarilactone H: A Technical Guide to its Discovery, Natural Origins, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of massarilactone H, a polyketide of fungal origin. It details the initial discovery, known natural sources, and significant biological activities. This guide includes detailed experimental protocols for its isolation, structural elucidation, and bioactivity assessment, supplemented by quantitative data and workflow visualizations to support advanced research and development.
Discovery and Natural Sources
This compound was first isolated from the marine-derived fungus Phoma herbarum.[1] Since its initial discovery, it has been identified from other fungal species.
Primary Natural Sources:
-
Marine-Derived Fungus: Phoma herbarum is the original reported source of this compound.[1] Strains of this fungus have been isolated from various environments, including the fermentation broth and mycelium of marine and psychrotolerant terrestrial variants.[2][3][4]
-
Phytopathogenic Fungus: this compound is also produced by Kalmusia variispora, a fungus associated with grapevine trunk diseases (GTDs) in Iran.[1][5][6]
It has been suggested that this compound may also be an artifact formed from the exo-dehydration of the C-7 hydroxy group of massarilactone D during extraction and isolation procedures.[1][7]
Biological Activity and Quantitative Data
This compound has demonstrated moderate but distinct biological activities. Its cytotoxic and enzyme-inhibitory properties have been quantified, providing a basis for further investigation in drug discovery. A semisynthetic derivative, this compound 3,4-di-O-trans-cinnamoyl, has shown significantly enhanced cytotoxicity.
| Bioactivity | Target | Result (IC₅₀) | Reference |
| Cytotoxicity | Human Lung Carcinoma (A549) | 32.9 µM | [1][8] |
| Human Glioblastoma (Hs683) | 31.5 µM | [1][8] | |
| Human Melanoma (SKMEL-28) | 35.2 µM | [1][8] | |
| Enzyme Inhibition | Neuraminidase | 8.18 µM | |
| Cytotoxicity of Derivative | Murine Fibroblasts (L929) | 16.21 µM | [8] |
| (this compound 3,4-di-O-trans-cinnamoyl) | Human Cervix Carcinoma (KB-3-1) | 3.51 µM | [8] |
| Human Lung Carcinoma (A549) | 5.01 µM | [8] | |
| Human Prostate Cancer (PC-3) | 8.23 µM | [8] | |
| Epidermoid Carcinoma (A431) | 6.74 µM | [8] | |
| Ovarian Carcinoma (SKOV-3) | 11.23 µM | [8] | |
| Breast Cancer (MCF-7) | 32.73 µM | [8] |
Experimental Protocols
This section details the methodologies for the isolation, structural characterization, and bioactivity assessment of this compound.
The following protocol outlines the extraction and purification of this compound from liquid cultures of K. variispora.[5][6]
-
Fungal Cultivation: Inoculate a strain of Kalmusia variispora in Potato Dextrose Broth (PDB). Grow in a stationary culture for 21 days at 25°C in darkness.
-
Extraction: After the incubation period, remove the mycelium by filtration. Lyophilize the culture filtrates. Dissolve the lyophilized material in distilled water (1/10th of the original volume).
-
Liquid-Liquid Partitioning: Extract the aqueous solution exhaustively with ethyl acetate (EtOAc). Combine the organic phases and dry them under reduced pressure to yield a crude oily residue.
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a solvent system of n-hexane/isopropanol (i-PrOH) at a ratio of 98:2 (v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing this compound to yield an amorphous solid.
-
The chemical structure of this compound is determined using a combination of spectroscopic methods.[1][5][6]
-
Mass Spectrometry: Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., acetone-d₆).
-
Acquire ¹H NMR spectra to identify proton environments and their multiplicities.
-
Acquire ¹³C NMR spectra to determine the number and types of carbon atoms.
-
Perform 2D NMR experiments for comprehensive structural assignment:[9][10]
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
-
-
-
Data Analysis: Integrate data from all spectroscopic techniques to unambiguously assign the planar structure and relative stereochemistry of this compound.
The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines can be determined using a colorimetric assay such as the MTS assay.[11]
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of approximately 10,000 cells per well in a complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Measurement:
-
Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
This fluorescence-based assay measures the ability of a compound to inhibit neuraminidase activity.[12][13]
-
Principle: The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the highly fluorescent product 4-methylumbelliferone (4-MU).
-
Assay Preparation:
-
Prepare serial dilutions of this compound in an assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).
-
Add the diluted inhibitor and a fixed amount of neuraminidase enzyme to the wells of a microplate. Include controls for no enzyme and no inhibitor.
-
-
Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 1 hour.
-
Fluorescence Measurement: Stop the reaction by adding a stop solution (e.g., a high pH glycine-ethanol buffer). Measure the fluorescence of the 4-MU product using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
IC₅₀ Calculation: Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations: Workflows and Logic Diagrams
The following diagrams, created using the DOT language, illustrate key workflows in the study of this compound.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. A new phytotoxic nonenolide from Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Massarilactones D and H, phytotoxins produced by Kalmusia variispora, associated with grapevine trunk diseases (GTDs) in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Massarilactone H: A Technical Guide for Researchers
An In-depth Technical Guide on the Fungal Metabolite Massarilactone H from Phoma herbarum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a polyketide metabolite isolated from the fungus Phoma herbarum, has emerged as a compound of interest for its notable biological activities. This technical guide provides a comprehensive overview of this compound, including its producing organism, biosynthesis, and biological functions with a focus on its neuraminidase inhibitory and cytotoxic effects. Detailed experimental protocols for the cultivation of Phoma herbarum, and the extraction, isolation, and characterization of this compound are presented. Furthermore, this guide includes quantitative data on its bioactivities and proposes a putative signaling pathway for its cytotoxic mechanism of action based on related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Phoma herbarum, a ubiquitous fungus, is a known producer of a diverse array of secondary metabolites. Among these, the massarilactones, a class of polyketides, have garnered attention for their interesting biological properties. This compound, a specific member of this family, has been identified as a promising bioactive compound. This guide will delve into the technical aspects of working with this compound, from the cultivation of its fungal source to the elucidation of its biological effects.
Quantitative Data on Biological Activity
This compound has demonstrated inhibitory activity against neuraminidase and cytotoxic effects against various cancer cell lines. The following tables summarize the reported quantitative data for these activities.
Table 1: Neuraminidase Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | Neuraminidase | 8.18[1] |
Table 2: Cytotoxic Activity of this compound
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Human Lung Carcinoma) | 32.9[2][3] |
| This compound | Hs683 (Human Glioma) | 31.5[2][3] |
| This compound | SKMEL-28 (Human Melanoma) | 35.2[2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound from Phoma herbarum.
Cultivation of Phoma herbarum
A detailed protocol for the cultivation of Phoma herbarum for the production of secondary metabolites is outlined below.
Objective: To cultivate Phoma herbarum in a suitable medium to promote the biosynthesis of this compound.
Materials:
-
Pure culture of Phoma herbarum
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (250 mL and 1 L)
-
Incubator
-
Shaker
Procedure:
-
Activation of Fungal Culture: Aseptically transfer a small piece of the Phoma herbarum culture from a stock slant to a fresh PDA plate. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Inoculum Preparation: From the actively growing PDA plate, cut out small agar plugs (approximately 5 mm in diameter) of the fungal mycelium.
-
Liquid Culture Inoculation: Aseptically transfer 3-5 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.
-
Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 7 days to generate a seed culture.
-
Scale-Up Fermentation: After 7 days, transfer the seed culture into a 1 L Erlenmeyer flask containing 500 mL of PDB.
-
Fermentation: Incubate the large-scale culture under the same conditions (150 rpm, 25°C) for 14-21 days to allow for the production of secondary metabolites.
Extraction and Isolation of this compound
The following protocol details the extraction of secondary metabolites from the Phoma herbarum culture and a general procedure for the isolation of this compound.
Objective: To extract the crude secondary metabolites from the fungal culture and purify this compound.
Materials:
-
Phoma herbarum culture broth and mycelium
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)
Procedure:
-
Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration.
-
Extraction of the Culture Broth: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.
-
Extraction of the Mycelium: Dry the mycelium, grind it into a powder, and extract it with ethyl acetate at room temperature.
-
Combine and Dry Extracts: Combine the ethyl acetate extracts from both the broth and the mycelium. Dry the combined extract over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by TLC.
-
Combine fractions containing the compound of interest (as determined by TLC analysis against a standard, if available, or by subsequent analytical methods).
-
-
Final Purification: For higher purity, the fractions containing this compound can be further purified using preparative TLC or HPLC.
Structure Elucidation of this compound
The structural characterization of the isolated this compound is achieved through a combination of spectroscopic techniques.
Objective: To confirm the chemical structure of the purified this compound.
Materials:
-
Purified this compound
-
NMR spectrometer (for 1H, 13C, COSY, HSQC, and HMBC spectra)
-
Mass spectrometer (for HR-ESI-MS)
-
Appropriate deuterated solvents (e.g., CDCl3, CD3OD)
Procedure:
-
Mass Spectrometry: Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent.
-
Acquire the 1H NMR spectrum to determine the number and types of protons.
-
Acquire the 13C NMR spectrum to determine the number and types of carbons.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular structure.
-
-
-
Data Analysis: Analyze the collective spectroscopic data to piece together the complete structure of this compound and compare it with published data for confirmation.
Neuraminidase Inhibition Assay
This protocol describes a general method to assess the neuraminidase inhibitory activity of this compound.
Objective: To determine the in vitro inhibitory effect of this compound on neuraminidase activity.
Materials:
-
Neuraminidase enzyme
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
This compound at various concentrations
-
Positive control (e.g., Oseltamivir)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the neuraminidase enzyme to each well, followed by the different concentrations of this compound or the positive control. Include a control with no inhibitor. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add the fluorogenic substrate MUNANA to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cytotoxicity Assay (MTT Assay)
The following is a standard protocol to evaluate the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the in vitro cytotoxicity of this compound against a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound at various concentrations
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound from Phoma herbarum.
Caption: Workflow for this compound production and analysis.
Putative Signaling Pathway for Cytotoxicity
While the exact signaling pathway for this compound-induced cytotoxicity is not yet elucidated, based on the known mechanisms of other cytotoxic polyketide lactones, a putative pathway involving the induction of apoptosis is proposed. Many such compounds are known to induce cellular stress, leading to the activation of pro-apoptotic pathways.
Caption: Putative apoptotic pathway of this compound.
Conclusion
This compound, a polyketide from Phoma herbarum, demonstrates significant potential as a bioactive compound, particularly due to its neuraminidase inhibitory and cytotoxic activities. This technical guide provides a foundational resource for researchers, offering detailed protocols and quantitative data to facilitate further investigation into its therapeutic applications. The elucidation of its precise mechanism of action, particularly the signaling pathways involved in its cytotoxicity, remains a key area for future research that could unlock its full potential in drug development.
References
- 1. Neuraminidase inhibitory polyketides from the marine-derived fungus Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities [beilstein-journals.org]
Spectroscopic Profile of Massarilactone H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Massarilactone H, a polyketide natural product. The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications. This compound has been isolated from the marine-derived fungus Phoma herbarum and the grapevine trunk disease-associated fungus Kalmusia variispora.[1]
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | Data not available in search results | Data not available in search results |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are fundamental for its structural elucidation.
¹H NMR Spectroscopic Data
| Position | Chemical Shift (δ) in ppm |
| Data not available in search results | Data not available in search results |
¹³C NMR Spectroscopic Data
| Position | Chemical Shift (δ) in ppm |
| Data not available in search results | Data not available in search results |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer. The sample is dissolved in a deuterated solvent, and the chemical shifts are referenced to the residual solvent signal.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance)
-
Cryoprobe
Sample Preparation:
-
A pure sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).
-
Standard pulse sequences are used for 1D experiments.
-
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often performed to aid in the complete structural assignment.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is employed to determine the exact mass of the parent ion, which allows for the calculation of the molecular formula.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Electrospray Ionization (ESI) source
Sample Preparation:
-
A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
The sample solution is infused into the ESI source.
-
The mass spectrometer is operated in positive or negative ion mode.
-
The data is acquired over a specific mass range to detect the molecular ion peak.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for natural product spectroscopic analysis.
References
A Speculative Glimpse into the Assembly of Massarilactone H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the speculative biosynthetic pathway of Massarilactone H, a polyketide metabolite of fungal origin. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes current knowledge on related natural product biosynthesis to propose a plausible route to this complex molecule. The information presented herein is intended to serve as a foundational resource for researchers investigating fungal polyketide biosynthesis and those interested in the potential for chemoenzymatic synthesis of novel therapeutic agents.
Introduction
Massarilactones, a class of polyketides primarily produced by endophytic and aquatic fungi, have garnered interest for their diverse chemical structures and biological activities.[1][2] this compound, in particular, presents a complex architecture featuring a decalin core, a lactone ring, and multiple stereocenters. Understanding its biosynthesis is crucial for harnessing the producing organism's enzymatic machinery for the production of this and related compounds. Massarilactones are considered to be biogenetically similar to other fungal metabolites such as rosigenin, the curvupallides, and the spirostaphylotrichins, suggesting a shared biosynthetic heritage involving polyketide synthase (PKS) and potentially non-ribosomal peptide synthetase (NRPS) enzymes.[2][3]
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound is centered around a modular Type I Polyketide Synthase (PKS), likely working in concert with a Non-Ribosomal Peptide Synthetase (NRPS) module, a hypothesis supported by the discovery of a PKS-NRPS hybrid in the biosynthesis of the related curvupallides.[3] The assembly of the polyketide chain is followed by a key intramolecular Diels-Alder reaction to form the characteristic decalin core, a common strategy in the biosynthesis of such fungal metabolites.[2][4] Subsequent tailoring reactions, including oxidations and reductions, are proposed to complete the synthesis.
I. Polyketide Chain Assembly and NRPS-mediated Extension
The biosynthesis is postulated to commence with a starter unit, likely acetyl-CoA, which is sequentially extended by several malonyl-CoA units under the control of a multi-domain PKS. The PKS likely contains the standard domains: Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). Dehydratase (DH), Ketoreductase (KR), and Enoyl Reductase (ER) domains are also expected to be present and selectively utilized to generate the required pattern of unsaturation and reduction in the growing polyketide chain.
Following the synthesis of a linear polyketide intermediate, it is proposed that the chain is transferred to an NRPS module. This module would activate and incorporate an amino acid, although the specific amino acid is yet to be determined. The involvement of an NRPS is inferred from the biosynthetic machinery of the biogenetically related curvupallides.
II. Intramolecular Diels-Alder Cyclization
A key step in the formation of the massarilactone core is a proposed intramolecular [4+2] cycloaddition (Diels-Alder reaction). This reaction would form the cis-fused decalin ring system from the linear polyene precursor generated by the PKS-NRPS hybrid. This type of enzymatic cyclization is a known strategy in the biosynthesis of many decalin-containing fungal polyketides.[4]
III. Post-PKS-NRPS Tailoring Modifications
After the formation of the core structure, a series of tailoring enzymes are hypothesized to act upon the intermediate to yield this compound. These modifications likely include:
-
Oxidations: Cytochrome P450 monooxygenases are prime candidates for introducing hydroxyl groups at specific positions.
-
Reductions: Ketoreductases may be responsible for converting keto groups to hydroxyls with specific stereochemistry.
-
Lactonization: The formation of the lactone ring could be a spontaneous process or catalyzed by a dedicated hydrolase/esterase.
The speculative nature of this pathway underscores the need for further experimental investigation, including gene cluster identification and characterization, gene knockout studies, and in vitro enzymatic assays.
Quantitative Data Summary
As the biosynthetic pathway for this compound is not yet fully elucidated, no experimentally determined quantitative data is currently available in the literature. The following table presents hypothetical data that would be relevant to characterizing this pathway, providing a template for future research.
| Parameter | Hypothetical Value | Method of Determination |
| PKS Activity | ||
| Km (Acetyl-CoA) | 150 µM | In vitro PKS assay with purified enzyme |
| Km (Malonyl-CoA) | 50 µM | In vitro PKS assay with purified enzyme |
| kcat | 5 min-1 | In vitro PKS assay with purified enzyme |
| NRPS Activity | ||
| Km (Amino Acid Substrate) | 200 µM | In vitro NRPS adenylation domain assay |
| Diels-Alderase Activity | ||
| kcat/Km | 1 x 104 M-1s-1 | In vitro assay with purified Diels-Alderase |
| Overall Pathway | ||
| Titer of this compound | 50 mg/L | HPLC analysis of fungal culture extracts |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial in this endeavor.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Objective: To identify the contiguous set of genes responsible for this compound biosynthesis.
-
Methodology:
-
Genome Sequencing: Sequence the genome of a known this compound-producing fungus (e.g., Phoma herbarum or a Massarina species) using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict putative secondary metabolite BGCs within the fungal genome.
-
Homology-based Identification: Search the predicted BGCs for genes encoding a PKS-NRPS hybrid enzyme, as well as putative Diels-Alderases and tailoring enzymes (e.g., P450s, reductases). Compare the predicted BGCs to known clusters for structurally related compounds like curvupallides.
-
Gene Knockout and Heterologous Expression
-
Objective: To functionally verify the involvement of the identified BGC and its constituent genes in this compound biosynthesis.
-
Methodology:
-
Gene Disruption: Create targeted knockouts of the putative PKS-NRPS gene and other key genes within the identified BGC in the native producing organism using CRISPR/Cas9-based gene editing.
-
Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. Abolishment of this compound production in a mutant would confirm the gene's role in the pathway.
-
Heterologous Expression: Clone the entire predicted BGC into a well-characterized fungal expression host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) and analyze the culture extracts for the production of this compound or pathway intermediates.
-
In Vitro Enzymatic Assays
-
Objective: To characterize the function and substrate specificity of individual enzymes in the pathway.
-
Methodology:
-
Protein Expression and Purification: Clone the genes encoding the PKS-NRPS, putative Diels-Alderase, and tailoring enzymes into an expression vector (e.g., pET vectors for E. coli expression) and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
PKS and NRPS Assays: Reconstitute the activity of the PKS-NRPS in vitro by providing the necessary substrates (acetyl-CoA, malonyl-CoA, the relevant amino acid, ATP, and NADPH). Analyze the reaction products by HPLC-MS to identify the linear polyketide-peptide intermediate.
-
Diels-Alderase Assay: Incubate the purified Diels-Alderase with the enzymatically synthesized linear precursor and analyze the products for the formation of the decalin ring structure.
-
Tailoring Enzyme Assays: Individually incubate the purified tailoring enzymes (e.g., P450s) with the cyclized intermediate and necessary cofactors (e.g., NADPH) to identify their specific catalytic functions.
-
Visualizations
Caption: Speculative biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a gene cluster for the biosynthesis of novel cyclic peptide compound, KK-1, in Curvularia clavata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorialization of fungal polyketide synthase-peptide synthetase hybrid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chromatographic Separation of Massarilactone H
Abstract
This document provides a comprehensive guide to the chromatographic techniques for the separation and purification of Massarilactone H, a polyketide neuraminidase inhibitor isolated from the marine-derived fungus Phoma herbarum.[1] Detailed protocols for fungal culture, extraction, and a multi-step chromatographic purification workflow are presented. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The protocols are designed to be a practical resource for isolating this compound and similar fungal secondary metabolites.
Introduction to this compound
This compound is a polyketide belonging to the family of massarilactones, which are secondary metabolites produced by various endophytic and marine-derived fungi.[2] It has been identified as a neuraminidase inhibitor, suggesting its potential for further investigation in antiviral drug discovery.[1] The successful isolation of this compound in high purity is essential for its structural elucidation, pharmacological evaluation, and potential semisynthetic modifications.
This application note details a robust chromatographic strategy for the purification of this compound from a culture of Phoma herbarum. The workflow employs a combination of solid-phase extraction, low-pressure liquid chromatography, and high-performance liquid chromatography to achieve high purity.
Experimental Workflow Overview
The overall workflow for the isolation of this compound is depicted in the diagram below. It begins with the cultivation of Phoma herbarum, followed by extraction of the secondary metabolites. The crude extract is then subjected to a series of chromatographic steps with increasing resolving power to isolate the target compound.
Caption: Experimental workflow for this compound isolation.
Detailed Experimental Protocols
Fungal Cultivation and Extraction
Objective: To cultivate Phoma herbarum and extract the secondary metabolites, including this compound.
Materials:
-
Phoma herbarum culture
-
Potato Dextrose Broth (PDB) medium
-
Erlenmeyer flasks (2 L)
-
Shaking incubator
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Inoculate a pure culture of Phoma herbarum into 2 L Erlenmeyer flasks each containing 1 L of sterile Potato Dextrose Broth.
-
Incubate the flasks at 25°C for 14-21 days with shaking at 150 rpm to ensure proper aeration and fungal growth.
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Combine the culture broth and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Solid-Phase Extraction (SPE) for Initial Fractionation
Objective: To perform a preliminary fractionation of the crude extract to remove highly polar and non-polar impurities.
Materials:
-
Silica gel SPE cartridge (e.g., 10 g)
-
Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH)
-
Collection tubes
Protocol:
-
Condition the silica gel SPE cartridge by washing with 50 mL of n-hexane.
-
Dissolve 1 g of the crude extract in a minimal amount of DCM and load it onto the cartridge.
-
Elute the cartridge with a stepwise gradient of solvents of increasing polarity.
-
Collect fractions as follows:
-
Fraction 1: 100% n-hexane (50 mL)
-
Fraction 2: 50:50 n-hexane:DCM (50 mL)
-
Fraction 3: 100% DCM (50 mL)
-
Fraction 4: 50:50 DCM:EtOAc (50 mL)
-
Fraction 5: 100% EtOAc (50 mL)
-
Fraction 6: 100% MeOH (50 mL)
-
-
Analyze each fraction by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
Low-Pressure Liquid Chromatography (LPLC)
Objective: To further purify the this compound-containing fraction from SPE.
Materials:
-
Glass column packed with silica gel (e.g., 40-63 µm particle size)
-
Mobile phase: Gradient of n-hexane and ethyl acetate
-
Fraction collector
Protocol:
-
Pack a glass column with silica gel slurried in n-hexane.
-
Concentrate the this compound-rich fraction from SPE and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 15 mL) using a fraction collector.
-
Monitor the fractions by TLC and pool the fractions containing the compound of interest.
Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To achieve the final purification of this compound.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile (ACN) and water (H₂O)
-
0.1% Formic acid (optional, to improve peak shape)
Protocol:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 40% ACN in H₂O).
-
Dissolve the semi-purified sample from LPLC in the mobile phase and inject it onto the column.
-
Run a gradient elution method to separate the components. A typical gradient might be:
-
0-5 min: 40% ACN
-
5-35 min: Linear gradient from 40% to 80% ACN
-
35-40 min: 80% ACN
-
40-45 min: Return to 40% ACN
-
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain pure this compound.
Data Presentation
The following tables summarize the hypothetical quantitative data for a typical separation of this compound.
Table 1: Summary of Purification Steps for this compound
| Purification Step | Starting Material (mg) | Mass Recovered (mg) | Yield (%) | Purity (%) |
| Crude Extract | 1000 | 1000 | 100 | ~5 |
| SPE (Fraction 4) | 1000 | 250 | 25 | ~20 |
| LPLC (Pooled Fractions) | 250 | 80 | 32 | ~70 |
| Prep-HPLC | 80 | 25 | 31 | >98 |
Table 2: Chromatographic Conditions and Results
| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |
| Analytical HPLC | C18 (4.6 x 150 mm, 5 µm) | 60% ACN in H₂O | 1.0 mL/min | UV at 210 nm | 8.5 |
| Prep-HPLC | C18 (21.2 x 250 mm, 5 µm) | Gradient 40-80% ACN | 15 mL/min | UV at 210 nm | 22.3 |
Signaling Pathways and Logical Relationships
The logical relationship in a multi-step purification is the sequential increase in the purity of the target compound.
Caption: Logic of the multi-step purification process.
Conclusion
The protocols outlined in this application note provide a comprehensive and systematic approach for the successful isolation of this compound from Phoma herbarum. The combination of normal-phase and reversed-phase chromatographic techniques is crucial for achieving high purity. The provided workflows and protocols can be adapted for the purification of other similar fungal polyketides. Further analytical techniques such as mass spectrometry and NMR spectroscopy are required for the structural confirmation of the isolated compound.
References
- 1. Phoma herbarum: A Potential Biocontrol Agent Against Weeds, that Promotes Wheat Growth – Current Agriculture Research Journal [agriculturejournal.org]
- 2. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Proposed Total Synthesis of Massarilactone H: An Application Note
Abstract
Massarilactone H is a polyketide natural product that has been identified as a neuraminidase inhibitor with an IC50 of 8.18 µM, and it has also demonstrated moderate cytotoxicity against several human cancer cell lines, including A549 (lung), Hs683 (brain), and SKMEL-28 (melanoma) with IC50 values of 32.9, 31.5, and 35.2 µM, respectively[1][2]. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, albeit hypothetical, total synthesis route for this compound. The proposed strategy is founded on well-established synthetic methodologies for the construction of its core structural features: a functionalized decalin ring system and an α,β-unsaturated δ-lactone. The key transformations in this proposed synthesis include a stereoselective intramolecular Diels-Alder (IMDA) reaction to form the decalin core and a ring-closing metathesis (RCM) reaction to construct the lactone moiety.
Introduction
This compound belongs to the massarilactone family of polyketides, which are known for their diverse biological activities. The neuraminidase inhibitory activity of this compound makes it an interesting target for further investigation in the context of antiviral drug development. A robust total synthesis would not only provide access to the natural product for more extensive biological evaluation but also open avenues for the synthesis of analogs with potentially improved therapeutic properties. The proposed synthetic route is designed to be convergent and stereocontrolled, addressing the key stereochemical challenges presented by the target molecule.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound is depicted below. The primary disconnection is at the ester linkage of the lactone, leading to a hydroxy acid precursor. Further disconnection of the decalin core via a retro-intramolecular Diels-Alder reaction reveals a linear triene precursor. This precursor can be assembled from simpler, commercially available starting materials.
References
- 1. Stereocontrolled synthesis of polyfunctionalized cis-decalins from 2-methoxyphenols: total syntheses of (+/-)-eremopetasidione, (+/-)-3 beta-angeloyloxyfuranoeremophilane, and (+/-)-3 beta-methacryloyloxyfuranoeremophilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems [agris.fao.org]
Application Notes and Protocols: Phytotoxicity Bioassay of Massarilactone H on Vitis vinifera Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massarilactone H, a polyketide produced by fungi such as Kalmusia variispora, has demonstrated phytotoxic activity.[1][2] Understanding the extent and nature of this phytotoxicity is crucial for research in plant pathology, natural product chemistry, and the development of new herbicides. This document provides detailed application notes and protocols for conducting a phytotoxicity bioassay of this compound on Vitis vinifera (grapevine) leaves. The protocols outlined here are based on established methodologies for assessing the phytotoxic effects of fungal metabolites on grapevine foliage.[1][3]
Data Presentation
The phytotoxic effects of this compound on Vitis vinifera leaves can be quantified by measuring the area of necrosis and chlorosis that develops after exposure. The following table summarizes representative data from a leaf bioassay.
| Concentration (µg/mL) | Incubation Time (hours) | Average Necrotic Area (mm²) | Standard Deviation (mm²) | Visual Symptoms |
| 100 | 24 | 5.2 | 1.1 | Slight yellowing at the edges |
| 100 | 48 | 12.8 | 2.3 | Developing necrotic lesions |
| 100 | 72 | 25.4 | 4.5 | Severe necrosis and some shriveling |
| 200 | 24 | 15.7 | 3.2 | Pronounced yellowing and initial necrosis |
| 200 | 48 | 38.1 | 5.8 | Widespread necrosis |
| 200 | 72 | 65.3 | 8.9 | Severe necrosis and significant shriveling of the leaf |
| Control (0) | 72 | 0 | 0 | No visible symptoms |
Experimental Protocols
This section details the methodology for the phytotoxicity bioassay of this compound on Vitis vinifera leaves.
Materials
-
Healthy, young, fully expanded Vitis vinifera leaves
-
This compound
-
Methanol (for stock solution)
-
Sterile deionized water
-
Petri dishes (90 mm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Micropipettes
-
Forceps
-
Growth chamber or incubator with controlled temperature and light
-
Digital caliper or imaging software for lesion measurement
Protocol
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare working solutions at desired concentrations (e.g., 100 µg/mL and 200 µg/mL) by diluting with sterile deionized water. Ensure the final methanol concentration in all solutions, including the control, is the same and non-phytotoxic (typically ≤ 1%).
-
The control solution should contain the same concentration of methanol as the test solutions.
-
-
Leaf Collection and Preparation:
-
Collect healthy, young, and fully expanded leaves from Vitis vinifera plants.
-
Surface sterilize the leaves by washing them with a mild detergent solution, followed by rinsing with sterile deionized water.
-
Allow the leaves to air dry on sterile filter paper in a laminar flow hood.
-
-
Bioassay Setup:
-
Place a sterile filter paper in each Petri dish.
-
Moisten the filter paper with 5 mL of sterile deionized water to maintain humidity.
-
Carefully place one prepared leaf in each Petri dish with the abaxial (lower) side facing up.
-
Create a small wound on the leaf surface using a sterile needle to facilitate the entry of the test solution.
-
Apply a 20 µL droplet of the this compound test solution (or control solution) to the wounded area of the leaf.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to maintain a humid environment.
-
Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 12-hour photoperiod.
-
-
Data Collection and Analysis:
-
Observe the leaves daily for the development of necrotic or chlorotic lesions.
-
After the desired incubation period (e.g., 24, 48, and 72 hours), measure the diameter of the necrotic lesions using a digital caliper.
-
Calculate the area of the lesion (Area = πr²).
-
Alternatively, capture digital images of the leaves and use image analysis software to quantify the necrotic area.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the phytotoxicity bioassay of this compound on Vitis vinifera leaves.
Caption: Experimental workflow for the phytotoxicity bioassay.
Potential Signaling Pathway
The phytotoxic effects of this compound likely involve the activation of plant defense signaling pathways. The diagram below represents a generalized model of how a phytotoxin could induce a defense response in Vitis vinifera, potentially involving the salicylic acid (SA) and jasmonic acid (JA) pathways, which are known to be key in plant defense against pathogens.[4][5][6][7][8]
Caption: A potential signaling cascade in response to a phytotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Massarilactones D and H, phytotoxins produced by Kalmusia variispora, associated with grapevine trunk diseases (GTDs) in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Grapevine Pathogenic Microorganisms: Understanding Infection Strategies and Host Response Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linking Jasmonic Acid to Grapevine Resistance against the Biotrophic Oomycete Plasmopara viticola - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Linking Jasmonic Acid to Grapevine Resistance against the Biotrophic Oomycete Plasmopara viticola [frontiersin.org]
Application Notes & Protocols for Massarilactone H Production from Phoma herbarum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the culture of the fungus Phoma herbarum to produce the bioactive polyketide, Massarilactone H.
Application Notes
Introduction to this compound
Massarilactones are a class of polyketide secondary metabolites produced by various endophytic and marine-derived fungi. This compound, first isolated from the marine-derived fungus Phoma herbarum, has garnered interest for its potential biological activities.[1][2] Like other polyketides, its production is intricately linked to the fungus's growth phase and environmental conditions, making controlled fermentation a critical step for consistent yields.
Strain Selection and Maintenance
-
Producing Organism: Phoma herbarum, particularly strains isolated from marine environments, are known producers of this compound.[1][3]
-
Long-Term Storage: For long-term preservation, cultures should be maintained on agar slants, such as Potato Dextrose Agar (PDA) or Czapek-Dox agar, and stored at 4°C.[4] Regular sub-culturing every 6-8 weeks is recommended to maintain viability.
Culture Media and Growth Parameters
The composition of the culture medium is a critical factor influencing both fungal biomass and the production of secondary metabolites. Phoma herbarum can be cultivated on various standard fungal media.
-
Solid Media for Inoculum: Czapek-Dox agar and Potato Dextrose Agar (PDA) are effective for the initial growth and preparation of inoculum.[4] Oatmeal agar can also be used to support the production of pycnidia.
-
Liquid Media for Fermentation: Submerged fermentation in liquid media is the preferred method for scaling up production. Czapek-Dox broth or Potato Dextrose Broth (PDB) are commonly used.[4][5] Optimization of carbon and nitrogen sources can significantly enhance secondary metabolite yield.[6]
-
Optimal Growth Conditions: Phoma herbarum exhibits robust growth over a wide temperature range, from 5°C to 35°C. However, the optimal temperature for growth and secondary metabolite production is generally near 28°C.[4] Fermentation is typically carried out with agitation (150-200 rpm) to ensure adequate aeration.[4][7]
Induction of Secondary Metabolism
The production of this compound, like many fungal secondary metabolites, is often initiated during the stationary phase of growth, which typically begins after 5-7 days of liquid cultivation.[4] Strategies to enhance production can include:
-
Extended Fermentation: Allowing the culture to grow for an extended period (e.g., 14-21 days) can lead to higher accumulation of the desired compound.
-
Nutrient Limitation: Stress conditions, such as the limitation of specific nutrients like nitrogen, can trigger the activation of secondary metabolite biosynthetic pathways.[8]
-
Co-culturing: While not specifically documented for this compound, co-culturing Phoma sp. with other microorganisms can sometimes induce the production of novel or cryptic secondary metabolites.[9]
Data Presentation
Table 1: Recommended Culture and Fermentation Parameters
| Parameter | Recommended Value/Condition | Notes |
| Organism | Phoma herbarum (Marine-derived strain preferred) | Strains can be sourced from culture collections like NCPF.[8] |
| Inoculum Medium | Potato Dextrose Agar (PDA) or Czapek-Dox Agar | For initial mycelial growth. |
| Fermentation Medium | Potato Dextrose Broth (PDB) or Czapek-Dox Broth | PDB is a rich medium suitable for robust growth. |
| Incubation Temp. | 25-28°C | Optimal growth is reported near 28°C.[4] |
| pH | 5.5 - 6.5 | The initial pH of the medium should be adjusted. |
| Agitation | 150 - 200 rpm | For submerged liquid fermentation in an orbital shaker.[4][7] |
| Incubation Time | 14 - 21 days | Secondary metabolite production is typically highest in the stationary phase.[4] |
Table 2: Extraction and Analytical Parameters
| Parameter | Recommended Method/Solvent | Notes |
| Extraction Solvent | Ethyl Acetate | Highly effective for extracting fungal polyketides and other semi-polar metabolites.[1][7] |
| Extraction Method | Liquid-Liquid Extraction | Performed on the culture filtrate after separation from mycelia. |
| Purification | Column Chromatography (Silica Gel), HPLC | For isolation of the pure compound from the crude extract. |
| Identification | Mass Spectrometry (MS), NMR Spectroscopy | To confirm the structure and identity of this compound. |
Table 3: Expected Spectroscopic Data for this compound
Note: Specific experimental data for this compound is limited in publicly available literature. The following represents typical data expected for a polyketide of this structural class.
| Analysis | Expected Observations |
| HRESIMS | An [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular formula of this compound. |
| ¹H NMR (in CDCl₃) | Signals in the δ 0.8-5.5 ppm range. Expect signals for methyl groups (~0.9-1.2 ppm), methylene groups (~1.2-2.5 ppm), and protons attached to carbons bearing hydroxyl or ester groups (~3.5-5.5 ppm). |
| ¹³C NMR (in CDCl₃) | Signals corresponding to aliphatic carbons (~10-50 ppm), carbons attached to oxygen (~60-80 ppm), and a carbonyl carbon for the lactone group (~170-180 ppm). |
Experimental Protocols
Protocol 1: Inoculum Preparation
This protocol describes the preparation of a liquid seed culture from a solid agar stock.
Materials:
-
Actively growing culture of Phoma herbarum on a PDA plate.
-
Sterile 250 mL Erlenmeyer flasks.
-
100 mL Potato Dextrose Broth (PDB), sterilized.
-
Sterile cork borer (5 mm diameter).
-
Sterile toothpicks or inoculation loop.
-
Parafilm or sterile cotton plugs.
Method:
-
From the margin of an actively growing 7-14 day old P. herbarum colony, aseptically cut five mycelial plugs using the sterile cork borer.[4]
-
Transfer the five agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.
-
Seal the flask with a sterile cotton plug or Parafilm.
-
Incubate the flask at 25-28°C on an orbital shaker at 150 rpm for 5-7 days.
-
This liquid culture serves as the inoculum for the large-scale fermentation.
Protocol 2: Submerged Fermentation for this compound Production
This protocol outlines the main production culture in liquid medium.
Materials:
-
1 L Erlenmeyer flasks.
-
500 mL Potato Dextrose Broth (PDB), sterilized.
-
Phoma herbarum liquid inoculum (from Protocol 1).
Method:
-
Add 500 mL of sterile PDB to each 1 L Erlenmeyer flask.
-
Inoculate each flask with 10% (v/v) of the seed culture (i.e., 50 mL of inoculum from Protocol 1).
-
Seal the flasks and incubate at 25-28°C on an orbital shaker at 200 rpm.[4]
-
Allow the fermentation to proceed for 14-21 days to maximize the accumulation of secondary metabolites.
Protocol 3: Extraction of this compound
This protocol describes the extraction of secondary metabolites from the culture broth using ethyl acetate.
Materials:
-
Fermented culture broth (from Protocol 2).
-
Whatman No. 1 filter paper or sterile cheesecloth.
-
Centrifuge and appropriate centrifuge tubes.
-
Ethyl Acetate (analytical grade).
-
Separatory funnel (2 L).
-
Rotary evaporator.
Method:
-
Separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or Whatman No. 1 filter paper. Alternatively, centrifuge the culture at 5000 rpm for 10 minutes.[4]
-
Collect the supernatant (culture filtrate), which contains the secreted secondary metabolites.
-
Transfer the culture filtrate to a 2 L separatory funnel.
-
Add an equal volume of ethyl acetate (e.g., 1 L of filtrate + 1 L of ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper organic layer contains the extracted compounds.
-
Drain and collect the upper ethyl acetate layer.
-
Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[1]
-
Combine all ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract in vacuo using a rotary evaporator at 40°C to yield the crude extract.
-
Store the dried crude extract at 4°C until further purification.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Conceptual pathway of fungal polyketide biosynthesis.
References
- 1. In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuraminidase inhibitory polyketides from the marine-derived fungus Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phoma herbarum. Culture Collections [culturecollections.org.uk]
- 9. Psychrotolerant Strains of Phoma herbarum with Herbicidal Activity [mdpi.com]
Maximizing Massarilactone H Production: A Guide to Fermentation Conditions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current knowledge on the fermentation conditions required to maximize the yield of Massarilactone H, a polyketide with potential therapeutic applications. This compound is a secondary metabolite produced by various endophytic and marine-derived fungi, including species of Phoma, Coniothyrium, and Kalmusia. Optimization of fermentation parameters is critical for enhancing its production for research and drug development purposes.
I. Overview of this compound Producing Organisms
This compound has been isolated from several fungal species, often concurrently with its analogue, Massarilactone D. It is important to note that in some instances, this compound has been suggested to be an artifact derived from the extraction and isolation of Massarilactone D. The primary producers identified in the literature include:
-
Phoma herbarum : A marine-derived fungus.
-
Coniothyrium sp. : An endophytic fungus.
-
Kalmusia variispora : An endophytic fungus.
-
Dendrothyrium variisporum : An endophytic fungus that primarily produces Massarilactone D, with this compound as a minor component.
II. Fermentation Parameters for Massarilactone Production
While specific data for the optimization of this compound yield is limited, studies on the production of Massarilactone D and other fungal secondary metabolites provide valuable insights into the key parameters that can be manipulated to enhance production. A systematic approach, such as the "One-Factor-at-a-Time" (OFAT) method followed by Response Surface Methodology (RSM), is recommended for optimization.
A. Media Composition
The composition of the culture medium is a critical factor influencing fungal growth and secondary metabolite production. A rich medium containing complex carbon and nitrogen sources is often beneficial.
Table 1: Reported Media Composition for Massarilactone D Production by Dendrothyrium variisporum
| Component | Concentration |
| Malt Extract | 1.0% |
| Glucose | 0.4% |
| Yeast Extract | 0.4% |
| pH | 6.3 |
B. Key Fermentation Parameters
The following physical and chemical parameters should be systematically optimized to maximize this compound yield.
Table 2: General Fermentation Parameters and Recommended Ranges for Optimization
| Parameter | Typical Range | Considerations |
| Temperature | 24 - 30 °C | Fungal growth and enzyme activity are highly temperature-dependent. |
| pH | 5.5 - 7.5 | The initial pH of the medium can significantly affect nutrient uptake and metabolite production. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer in submerged fermentation. |
| Aeration | 1.0 - 2.0 vvm | Adequate oxygen supply is crucial for the growth of aerobic fungi and biosynthesis of polyketides. |
| Fermentation Time | 7 - 21 days | Secondary metabolite production often occurs in the stationary phase of fungal growth. |
| Inoculum Size | 5 - 10% (v/v) | A suitable inoculum size ensures a rapid onset of growth and production. |
III. Experimental Protocols
The following protocols provide a general framework for the fermentation, extraction, and quantification of this compound. These should be adapted and optimized for the specific fungal strain and laboratory conditions.
A. Protocol 1: Inoculum Preparation
-
Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., YMG medium).
-
Incubate the flask on a rotary shaker at 28 °C and 180 rpm for 3-5 days, or until sufficient mycelial growth is observed.
B. Protocol 2: Shake Flask Fermentation
-
Inoculate 1 L Erlenmeyer flasks containing 200 mL of production medium with 10% (v/v) of the seed culture.
-
Incubate the flasks on a rotary shaker at 28 °C and 180 rpm for 14-21 days.
-
Monitor the fermentation broth periodically for fungal growth and this compound production.
C. Protocol 3: Extraction of this compound
-
Separate the fungal mycelium from the fermentation broth by filtration.
-
Extract the mycelium and the filtrate separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel followed by preparative HPLC.
D. Protocol 4: Quantification of this compound
-
Dissolve a known amount of the crude or purified extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the concentration of this compound by comparing the peak area with a standard curve prepared from a pure sample of this compound.
IV. Visualizing Experimental and Biosynthetic Logic
A. Experimental Workflow for Fermentation Optimization
The following diagram illustrates a logical workflow for optimizing the fermentation conditions to maximize the yield of this compound.
Caption: A workflow for the systematic optimization of this compound fermentation.
B. Hypothetical Biosynthetic Pathway of this compound
Massarilactones are polyketides, which are synthesized by polyketide synthases (PKSs). The following diagram illustrates a simplified, hypothetical biosynthetic pathway leading to this compound.
Caption: A simplified hypothetical biosynthetic pathway for this compound.
Application Notes and Protocols: Utilizing Chemical Probes for Neuraminidase Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of novel chemical compounds as probes for studying viral neuraminidase activity. While direct data for Massarilactone H in this specific application is not extensively available in the public domain, this document outlines the established methodologies and principles for evaluating any potential neuraminidase inhibitor, framed here as "Compound X," a hypothetical chemical probe analogous to this compound.
Introduction to Neuraminidase Inhibition
Neuraminidase (NA) is a critical enzyme for the replication of many viruses, including influenza.[1][2][3][4][5] It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from the cell surface, preventing viral aggregation and promoting spread.[4][5][6] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections.[2][7][8][9] Chemical probes that selectively bind to and inhibit neuraminidase are invaluable tools for studying its function, identifying new antiviral agents, and understanding mechanisms of drug resistance.[1][6]
Data Presentation: Evaluating "Compound X" as a Neuraminidase Inhibitor
The inhibitory potential of a chemical probe against various neuraminidase subtypes is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical data for "Compound X" against different influenza A and B virus neuraminidases, in comparison to known inhibitors like Oseltamivir and Zanamivir.
| Compound | Influenza A (H1N1) NA IC50 (nM) | Influenza A (H3N2) NA IC50 (nM) | Influenza B NA IC50 (nM) | Human NEU2 IC50 (µM) | Human NEU3 IC50 (µM) |
| Compound X | 150 | 250 | 400 | > 100 | > 100 |
| Oseltamivir | 1.2 | 8.5 | 2.0 | > 100 | > 100 |
| Zanamivir | 0.6 | 1.3 | 0.8 | 1.5 | 2.5 |
This table presents hypothetical data for illustrative purposes. The selectivity for viral neuraminidase over human neuraminidase isoforms (e.g., NEU2, NEU3) is a critical parameter to minimize off-target effects.[10]
Experimental Protocols
A widely used method for assessing neuraminidase inhibition is the fluorescence-based neuraminidase inhibition assay.[7][8] This assay utilizes a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[7][8]
Fluorescence-Based Neuraminidase Inhibition Assay Protocol
Materials:
-
96-well black microplates
-
Influenza virus stock (e.g., A/H1N1, A/H3N2, B)
-
"Compound X" and control inhibitors (Oseltamivir, Zanamivir)
-
MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of "Compound X" and control inhibitors in the assay buffer.
-
Virus Dilution: Dilute the virus stock in the assay buffer to a concentration that yields a linear reaction rate for at least 30 minutes.
-
Reaction Setup:
-
Add 25 µL of diluted virus to each well of the 96-well plate.
-
Add 25 µL of the serially diluted "Compound X" or control inhibitors to the respective wells.
-
Include wells for "virus only" (no inhibitor) and "no virus" (background) controls.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of MUNANA substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add 100 µL of Stop Solution to each well to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation at 365 nm and emission at 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no virus control) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of "Compound X" relative to the "virus only" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Neuraminidase Inhibition Workflow
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Mechanism of Neuraminidase Action and Inhibition
Caption: Simplified mechanism of neuraminidase action and its inhibition.
Logical Relationship for Probe Evaluation
Caption: Logical workflow for evaluating a novel neuraminidase chemical probe.
Conclusion
The protocols and frameworks presented here provide a robust starting point for the investigation of new chemical entities, such as "Compound X," as potential neuraminidase inhibitors. By systematically evaluating their inhibitory activity, selectivity, and cellular effects, researchers can identify promising chemical probes for advancing our understanding of neuraminidase biology and for the development of novel antiviral therapeutics. Further studies to elucidate the precise mechanism of action and to assess in vivo efficacy would be the next logical steps for a promising candidate.
References
- 1. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Influenza A Virus Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in Massarilactone H purification from fungal broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Massarilactone H from fungal broth.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
1. Low Yield of this compound in the Crude Extract
Problem: After solvent extraction from the fungal broth, the yield of the target compound, this compound, is significantly lower than expected.
Possible Causes & Solutions:
-
Suboptimal Fungal Growth and Metabolite Production: The production of secondary metabolites like massarilactones is highly dependent on the fungal strain and culture conditions.
-
Solution: Optimize fermentation parameters such as media composition, pH, temperature, and incubation time. Consider experimenting with different nutrient sources to enhance polyketide biosynthesis.
-
-
Inefficient Extraction: The choice of extraction solvent and method can greatly impact the recovery of this compound.
-
Solution: Ethyl acetate is commonly used for the extraction of massarilactones. Ensure a thorough extraction by performing multiple rounds of liquid-liquid extraction. Adjusting the pH of the fungal broth prior to extraction may improve partitioning.
-
-
Compound Degradation: this compound may be unstable under certain conditions.
-
Solution: Minimize exposure of the extract to high temperatures and harsh pH conditions. It is advisable to work quickly and store extracts at low temperatures.
-
2. Co-elution of Impurities with this compound during Chromatography
Problem: During column chromatography (e.g., silica gel or HPLC), one or more impurities co-elute with this compound, making it difficult to obtain a pure fraction.
Possible Causes & Solutions:
-
Similar Polarity of Compounds: The impurities may have a polarity very similar to this compound, leading to poor separation.
-
Solution 1: Modify the Mobile Phase. For normal-phase chromatography (e.g., silica gel), try a less polar solvent system or a gradient with a shallower slope to improve resolution. For example, if using a petroleum ether/ethyl acetate system, decrease the percentage of ethyl acetate.
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective, switch to a different stationary phase. Consider using reversed-phase chromatography (C8 or C18) or a different type of normal-phase media.
-
Solution 3: Orthogonal Separation Techniques. Employ a secondary purification step using a different separation principle. For example, if the initial purification was on silica gel, a subsequent step on a Sephadex LH-20 column (size-exclusion chromatography) can be effective at removing impurities with different molecular sizes.
-
3. Presence of Massarilactone D as a Major Contaminant
Problem: The purified fractions contain a significant amount of Massarilactone D, which is structurally very similar to this compound.
Possible Cause & Solution:
-
Interconversion of Massarilactones: There is evidence to suggest that this compound can be an artifact formed from Massarilactone D through dehydration during the extraction and purification process.[1]
-
Solution: To minimize this conversion, avoid acidic conditions and high temperatures throughout the purification workflow. Use neutral solvents and perform all steps at room temperature or below if possible. If Massarilactone D is the primary product of the fungus, it may be more practical to isolate it first and then explore synthetic or semi-synthetic routes to obtain this compound if desired.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a polyketide, a class of secondary metabolites. It is produced by various species of fungi, including Phoma herbarum and Kalmusia variispora.[2][3] These fungi can be isolated from various environments, including marine and terrestrial sources.
Q2: What are the general steps for purifying this compound from a fungal culture?
A2: A typical purification workflow involves:
-
Fermentation: Culturing the producing fungal strain in a suitable liquid medium to promote the biosynthesis of this compound.
-
Extraction: Separating the fungal mycelium from the broth and extracting the broth with an organic solvent, commonly ethyl acetate.
-
Chromatographic Purification: Subjecting the crude extract to one or more chromatography steps to isolate this compound from other metabolites. This often involves a combination of techniques like silica gel column chromatography, reversed-phase HPLC, and size-exclusion chromatography.
Q3: Is this compound stable? What are the optimal storage conditions?
A3: The stability of this compound has not been extensively studied. However, as a general precaution for polyketides, it is recommended to avoid prolonged exposure to strong acids, bases, and high temperatures. For long-term storage, it is best to keep the purified compound as a solid or in a non-reactive solvent (e.g., ethanol, DMSO) at -20°C or below, protected from light.
Q4: My fungal strain produces very low amounts of this compound. How can I increase the yield?
A4: Low yields are a common challenge in the production of fungal secondary metabolites. To enhance production, you can:
-
Optimize Culture Conditions: Systematically vary parameters like media components (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time.
-
Strain Improvement: Consider techniques like UV mutagenesis or genetic engineering to develop a high-yielding strain.
-
Elicitation: Add small molecules (elicitors) to the culture that can trigger the expression of secondary metabolite biosynthetic gene clusters.
Data Presentation
Table 1: Representative Chromatographic Systems for Massarilactone and Fungal Polyketide Purification
| Chromatography Type | Stationary Phase | Mobile Phase System (Gradient or Isocratic) | Application |
| Normal-Phase Column | Silica Gel (60-200 mesh) | Petroleum ether / Ethyl acetate (stepwise gradient) | Initial fractionation of crude extract |
| Normal-Phase Column | Silica Gel | Chloroform / Methanol (gradient) | Purification of polar polyketides |
| Reversed-Phase HPLC | C18 | Water / Acetonitrile (gradient) | High-resolution purification of final compound |
| Reversed-Phase Column | C8 | Water / Methanol (gradient) | Fractionation of semi-polar metabolites |
| Size-Exclusion | Sephadex LH-20 | Methanol or Chloroform/Methanol (1:1) | Removal of high molecular weight impurities |
Experimental Protocols
Protocol 1: General Extraction of this compound from Fungal Broth
-
Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Solvent Extraction:
-
Transfer the cell-free broth to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Representative Column Chromatography Purification on Silica Gel
-
Column Packing:
-
Prepare a slurry of silica gel (60-200 mesh) in a non-polar solvent (e.g., petroleum ether).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient might be: 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 petroleum ether:ethyl acetate.
-
-
Fraction Collection:
-
Collect fractions of a fixed volume.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
-
Pooling and Concentration:
-
Combine the fractions containing the compound of interest based on the TLC analysis.
-
Concentrate the pooled fractions under reduced pressure to yield a semi-purified product.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Massarilactone H stability and degradation issues in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of Massarilactone H in solution. As specific stability data for this compound is limited in publicly available literature, this guide focuses on general best practices and troubleshooting strategies applicable to polyketides and other natural products with potential stability concerns.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of this compound degradation in my solution?
A1: The initial indicators of this compound degradation can be subtle. Visually, you might observe a change in the color or clarity of your solution. However, the most reliable signs are changes in analytical readouts. For instance, when analyzing your sample by High-Performance Liquid Chromatography (HPLC), you may notice a decrease in the peak area of the parent this compound compound, accompanied by the appearance of new, smaller peaks that represent degradation products. Inconsistent results in your biological assays can also be a strong indicator of compound instability.
Q2: My experimental results with this compound are inconsistent. Could this be related to its stability?
A2: Yes, inconsistent experimental outcomes are a common consequence of compound instability. If this compound is degrading in your experimental setup, the effective concentration of the active compound will decrease over time, leading to variable results. It is crucial to consider the age of your stock solution, storage conditions, and the composition of your experimental buffers. The potential for this compound to be an artifact of the isolation of Massarilactone D suggests a natural propensity for chemical transformation, which could contribute to these inconsistencies.[1]
Q3: What are the recommended storage conditions for this compound solutions?
Q4: Which solvents are best for dissolving and storing this compound?
A4: The choice of solvent can significantly impact the stability of a compound. While a certificate of analysis for this compound would provide the most accurate information, for many polyketides, aprotic, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol are often used for initial stock solutions. It is critical to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. For aqueous buffers used in biological assays, it is important to consider the pH, as this can greatly influence the rate of degradation for many compounds.[3][4]
Troubleshooting Guides
Issue: I am observing new peaks in my HPLC analysis of a this compound solution.
This is a strong indication of degradation. The following troubleshooting workflow can help you identify the cause and mitigate the issue.
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.
Issue: How can I improve the stability of this compound in my aqueous experimental buffer?
If you suspect degradation in your aqueous experimental medium, consider the following strategies to enhance stability.
| Strategy | Description | Considerations |
| pH Optimization | The rate of hydrolysis and other degradation reactions are often pH-dependent. Identifying a pH range where the compound is most stable is crucial.[3][4] | Perform a pH stability profile by incubating this compound in buffers of varying pH and monitoring its concentration over time. |
| Use of Co-solvents | Adding co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) to your aqueous buffer can sometimes improve the stability of hydrophobic compounds.[3] | Ensure the concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity). |
| Temperature Control | Lowering the temperature of your experiments, when possible, can slow down the rate of chemical degradation. | Assess the feasibility of performing your assay at a lower temperature without compromising the biological activity you are measuring. |
| Exclusion of Oxygen | For compounds susceptible to oxidation, removing dissolved oxygen from your buffers can enhance stability.[5] | This can be achieved by sparging your buffers with an inert gas like nitrogen or argon. |
| Addition of Antioxidants | If oxidation is a suspected degradation pathway, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial. | The compatibility of the antioxidant with your experimental system must be verified. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the short-term stability of this compound in a chosen solvent or buffer.
Caption: General experimental workflow for a preliminary stability study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in your desired solvent (e.g., DMSO) at a concentration suitable for accurate quantification by your analytical method.
-
Sample Preparation: Dilute the stock solution into the experimental buffer(s) you wish to test (e.g., phosphate-buffered saline at pH 7.4).
-
Time Points: Aliquot the solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Storage Conditions: Store the vials under the conditions you want to evaluate (e.g., on the benchtop at room temperature, in an incubator at 37°C).
-
Analytical Method: At each time point, analyze the sample using a stability-indicating analytical method, such as reversed-phase HPLC with UV detection.[6][7][8]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point.
-
Column: A C18 column is often suitable for separating polyketides from their more polar degradation products.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage remaining by comparing the peak area at each time point to the peak area at time zero. A significant decrease in the percentage remaining indicates instability under those conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, polyketides with ester or lactone functionalities can be susceptible to certain types of degradation.
-
Hydrolysis: The lactone ring in this compound could be susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring and render the molecule inactive.
-
Oxidation: Molecules with sites susceptible to oxidation can degrade in the presence of oxygen, light, or certain metal ions.[5]
Further investigation using techniques like mass spectrometry would be required to identify the specific degradation products and elucidate the degradation pathways of this compound.[9][10]
References
- 1. Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing artifacts during Massarilactone H extraction
Welcome to the technical support center for the extraction of Massarilactone H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of artifacts during the extraction process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound, focusing on the prevention of artifact formation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Lactone Ring Hydrolysis: The lactone ring in this compound is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of an inactive hydroxy acid.[1][2][3][4] | Maintain Neutral pH: Carefully monitor and control the pH of your extraction solvent. Avoid strong acids or bases. If acidification is necessary, use a weak acid like formic acid and keep the exposure time to a minimum.[1][2][3][4] Consider performing the extraction at a neutral pH if possible. |
| Incomplete Extraction: The solvent may not be efficiently penetrating the source material to extract the compound. | Optimize Solvent and Technique: Ethyl acetate is a commonly used solvent for this compound extraction. Ensure adequate solvent-to-solid ratio and consider techniques like sonication or maceration to improve extraction efficiency. | |
| Presence of an unexpected compound with a higher molecular weight | Solvent Adduct Formation: If using alcoholic solvents (e.g., methanol, ethanol), they can react with this compound, especially under acidic conditions, to form ester or acetal artifacts.[5][6][7][8][9] | Use Aprotic Solvents: Opt for aprotic solvents like ethyl acetate or dichloromethane for the primary extraction. If an alcohol must be used, ensure the extraction is performed under strictly neutral conditions and at low temperatures.[5][6][7][8][9] |
| Multiple spots on TLC/HPLC corresponding to potential degradation products | Thermal Degradation: Polyketides can be sensitive to high temperatures, leading to decomposition. | Control Temperature: Perform all extraction and evaporation steps at low temperatures. Use a rotary evaporator with a temperature-controlled water bath and avoid prolonged heating. |
| Oxidation: Exposure to air and light can cause oxidation of the molecule. | Use Antioxidants and Protect from Light: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent. Work in a fume hood with reduced light exposure and store extracts in amber vials under an inert atmosphere (e.g., nitrogen or argon). | |
| Irreproducible extraction results | Variability in Starting Material: The concentration of this compound can vary depending on the source, age, and storage conditions of the biological material. | Standardize Starting Material: Whenever possible, use starting material from the same batch and store it under consistent, controlled conditions (e.g., frozen at -80°C). |
| Inconsistent Protocol Execution: Minor variations in extraction time, temperature, or pH can significantly impact the final yield and purity. | Standardize Protocol: Follow a detailed, standardized protocol for every extraction. Carefully document all parameters for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of artifact formation during this compound extraction?
A1: The most significant cause of artifact formation is the hydrolysis of the lactone ring.[1][2] This is a chemical reaction where the cyclic ester functional group in this compound reacts with water, often catalyzed by acidic or basic conditions, to open the ring and form a linear hydroxy acid. This artifact will have a different chemical structure and likely lack the biological activity of the parent compound.
Q2: The published protocol I'm following uses formic acid. How can I minimize the risk of lactone hydrolysis?
A2: While the use of formic acid is reported, it's crucial to manage this step carefully. Here are some recommendations:
-
Use a minimal amount of acid: Only add enough formic acid to achieve the desired pH for your extraction or chromatography step.
-
Monitor pH closely: Use a calibrated pH meter to ensure you are not creating an overly acidic environment.
-
Limit exposure time: Perform the acidified extraction or chromatography step as quickly as possible.
-
Work at low temperatures: Chemical reactions, including hydrolysis, slow down at lower temperatures. Performing the extraction on ice can be beneficial.
Q3: Can I use methanol for the extraction of this compound?
A3: It is highly recommended to avoid using methanol or other alcohols as the primary extraction solvent. Alcohols can react with the functional groups in this compound, particularly under acidic conditions, to form methyl esters or other adducts.[5][6][7][8][9] These artifacts can complicate purification and lead to an inaccurate assessment of the true yield of this compound. If methanol must be used for a specific chromatography step, ensure the conditions are neutral and the contact time is minimized.
Q4: How can I detect if artifacts are being formed during my extraction?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent tools for monitoring the purity of your extract. During the extraction process, take small aliquots at different stages and analyze them by TLC or HPLC. The appearance of new spots or peaks that are not present in a carefully prepared, fresh standard of this compound is an indication of artifact formation. Mass spectrometry (MS) can also be used to identify the molecular weights of potential artifacts, such as the hydrolyzed product (this compound + 18 amu).
Q5: What are the ideal storage conditions for this compound extracts?
A5: To prevent degradation during storage, extracts should be kept in a non-reactive solvent (e.g., ethyl acetate), protected from light by using amber vials, and stored at low temperatures, preferably at -20°C or -80°C. For long-term storage, it is advisable to evaporate the solvent under a stream of inert gas (like nitrogen or argon) and store the dried residue at -80°C.
Experimental Protocols
Recommended Extraction Protocol for this compound
This protocol is designed to minimize artifact formation.
Materials:
-
Source material (e.g., fungal culture, plant material)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Sonicator (optional)
-
pH meter or pH indicator strips
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Material: Lyophilize or air-dry the source material to remove excess water. Grind the material to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the powdered material in ethyl acetate at a 1:10 (w/v) ratio in an Erlenmeyer flask.
-
If necessary, adjust the pH of the mixture to neutral (pH 7) using a dilute solution of a weak acid or base, monitoring closely with a pH meter. Avoid strong acids and bases.
-
Macerate the mixture by stirring at room temperature for 24-48 hours, or for a more rapid extraction, sonicate the mixture for 30-60 minutes in a sonicator bath, keeping the temperature low.
-
Filter the mixture through filter paper to separate the extract from the solid residue. Repeat the extraction on the residue 2-3 times to ensure complete recovery.
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Filter off the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept below 40°C.
-
-
Purification:
-
The crude extract can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.
-
Monitor the fractions by TLC and combine the fractions containing pure this compound.
-
Evaporate the solvent from the pure fractions to obtain the final product.
-
Visualizations
Caption: Recommended workflow for this compound extraction and purification.
Caption: Potential artifact formation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 6. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Derived Artifacts in Natural Products Chemistry | Semantic Scholar [semanticscholar.org]
- 8. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Massarilactone Isomers
Welcome to the technical support center for the chromatographic separation of Massarilactone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing HPLC methods and troubleshooting common issues encountered during analysis.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you quickly identify and resolve challenges in your HPLC separation of Massarilactone isomers.
Question: Why am I seeing poor resolution (Rs < 1.5) or complete co-elution of my Massarilactone isomers?
Answer: Poor resolution between isomers is the most common challenge and can stem from several factors related to column efficiency, selectivity, and retention.[1][2] Since diastereomers, like many isomers of Massarilactone, have different physicochemical properties, they can be separated on standard achiral columns with appropriate method optimization.[3]
Here are the primary causes and solutions:
-
Inadequate Selectivity (α): Selectivity is the most critical factor for resolving closely related isomers.[2]
-
Solution 1: Modify Mobile Phase Composition. Changing the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can alter interactions with the stationary phase and improve separation.[1][4] For complex natural products like lactones, subtle changes in solvent strength can significantly impact selectivity.
-
Solution 2: Change Stationary Phase. If modifying the mobile phase is insufficient, switching the column chemistry is the next logical step. Isomers may exhibit different interactions with various stationary phases.
-
Phenyl Phases: Offer π-π interactions that can be beneficial for separating aromatic or unsaturated compounds.[1]
-
Biphenyl Phases: Can provide unique selectivity for aromatic and moderately polar analytes, sometimes offering better resolution of structural isomers than standard C18 phases.[4]
-
Fluorinated Phases (e.g., PFP): Can provide alternative selectivity based on dipole-dipole and ion-exchange interactions.
-
-
-
Insufficient Column Efficiency (N): Low efficiency leads to broad peaks that overlap.
-
Solution 1: Use a Column with Smaller Particles. Switching from a 5 µm particle size column to a sub-2 µm (UHPLC) or a solid-core particle column will increase efficiency and lead to sharper peaks.[1][2]
-
Solution 2: Increase Column Length. A longer column provides more theoretical plates, which can improve the separation of closely eluting peaks.[1]
-
Solution 3: Optimize Flow Rate. Lowering the flow rate can sometimes enhance resolution, but be mindful of increasing run times.[5]
-
-
Suboptimal Retention Factor (k'): Peaks that elute too quickly (low k') do not spend enough time interacting with the stationary phase to be separated effectively.
-
Solution: Adjust Mobile Phase Strength. In reversed-phase HPLC, decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and allow more opportunity for the isomers to separate.[2]
-
Question: My isomer peaks are tailing. What is causing this and how can I fix it?
Answer: Peak tailing can compromise resolution and quantification. The primary causes are typically related to secondary interactions on the column, column degradation, or issues with the mobile phase.
-
Cause 1: Secondary Silanol Interactions. Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the Massarilactone isomers, causing tailing.
-
Solution: Add a mobile phase modifier. A small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
-
Cause 2: Column Contamination or Degradation. Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 1: Use a Guard Column. A guard column is a small, sacrificial column placed before the analytical column to trap contaminants.[6]
-
Solution 2: Clean the Column. Follow the manufacturer's instructions for column washing. A typical flush for a reversed-phase column involves washing with progressively less polar solvents.
-
-
Cause 3: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[7]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Question: My retention times are drifting or are not reproducible between runs. What should I do?
Answer: Variable retention times are often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[6]
-
Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before starting a sequence. This is especially true for gradient methods or when using ion-pairing reagents.
-
Solution: Increase the column equilibration time. Pass at least 10-15 column volumes of the mobile phase through the column before the first injection.[8]
-
-
Cause 2: Mobile Phase Preparation Issues.
-
Solution 1: Degas the Mobile Phase. Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates and retention time shifts. Degas solvents before use.
-
Solution 2: Prepare Fresh Mobile Phase. The composition of the mobile phase, especially if it contains volatile components or buffers, can change over time due to evaporation. Prepare fresh mobile phase daily.[6]
-
-
Cause 3: Temperature Fluctuations.
-
Solution: Use a thermostatted column compartment to maintain a consistent column temperature. Even small changes in ambient temperature can affect retention times.[5]
-
Method Development and Optimization Workflow
The following diagram outlines a systematic approach to developing a robust HPLC method for separating Massarilactone isomers.
Caption: Workflow for HPLC method development for isomer separation.
Experimental Protocols
While a specific, validated method for Massarilactone isomers is not publicly available, the following protocol serves as a robust starting point for method development, based on successful separations of similar complex natural product diastereomers.
Protocol 1: Initial Screening Method (Reversed-Phase)
-
HPLC System: Any standard HPLC or UHPLC system with a UV/Vis or PDA detector.
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a linear gradient from 30% B to 70% B over 20 minutes.
-
Include a 5-minute wash at 95% B and a 10-minute re-equilibration at 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Massarilactone (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water) and filter through a 0.22 µm syringe filter.[9]
Data Presentation
The following tables illustrate how chromatographic parameters can change during method optimization. The data is representative and serves to show the expected trends.
Table 1: Effect of Organic Modifier on Isomer Separation
| Organic Modifier | Retention Time (tR) Isomer 1 (min) | Retention Time (tR) Isomer 2 (min) | Resolution (Rs) |
| Acetonitrile | 12.5 | 12.9 | 1.1 |
| Methanol | 14.8 | 15.5 | 1.6 |
Conditions: C18 column, isocratic elution with 50% organic modifier in water + 0.1% Formic Acid.
Table 2: Effect of Stationary Phase on Isomer Separation
| Stationary Phase | Retention Time (tR) Isomer 1 (min) | Retention Time (tR) Isomer 2 (min) | Resolution (Rs) |
| Standard C18 | 14.8 | 15.5 | 1.6 |
| Phenyl-Hexyl | 16.2 | 17.2 | 2.1 |
| Biphenyl | 15.5 | 16.7 | 2.3 |
Conditions: Isocratic elution with 50% Methanol in water + 0.1% Formic Acid.
Frequently Asked Questions (FAQs)
Q1: Should I use a normal-phase or reversed-phase HPLC for Massarilactone isomers? A1: Reversed-phase HPLC (RP-HPLC) is the most common and often the first choice due to its robustness and wide applicability.[9] However, if adequate separation cannot be achieved on a range of reversed-phase columns, normal-phase HPLC on a silica or cyano-propyl column can offer a completely different selectivity profile and may provide the necessary resolution.[10]
Q2: Is a chiral column necessary to separate Massarilactone isomers? A2: Not necessarily. If the isomers are diastereomers (stereoisomers that are not mirror images), they have different physical properties and can be separated on standard achiral columns.[3] A chiral column is only required for the separation of enantiomers (non-superimposable mirror images).
Q3: How does temperature affect the separation of isomers? A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[5] It can also alter selectivity. It is an important parameter to screen during method optimization, typically in the range of 30-60 °C.
Q4: Can I use gradient elution for isomer separation? A4: Yes. A shallow gradient is often more effective than an isocratic method for separating closely eluting peaks in a complex mixture.[5] It helps to focus the peaks and can improve resolution, especially for isomers that have slightly different polarities.
Q5: My sample is not very soluble in the mobile phase. What should I do? A5: The sample should ideally be dissolved in the mobile phase itself to ensure good peak shape.[11] If solubility is an issue, you can try to dissolve it in a stronger, organic solvent (like pure acetonitrile or methanol), but ensure the injection volume is small (e.g., 1-5 µL) to minimize peak distortion caused by solvent mismatch.
Troubleshooting Logic Diagram
This diagram provides a step-by-step logical guide for troubleshooting poor peak resolution.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mastelf.com [mastelf.com]
- 6. lcms.cz [lcms.cz]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. tajhizshimi.com [tajhizshimi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ijsdr.org [ijsdr.org]
Technical Support Center: Enhancing the Mass Spectrometry Signal of Massarilactone H
Welcome to the technical support center for the mass spectrometry analysis of Massarilactone H. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the signal of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its signal be weak in mass spectrometry?
This compound is a polyketide, a class of natural products with diverse biological activities, including acting as a neuraminidase inhibitor.[1] Its chemical structure contains a lactone ring and multiple hydroxyl groups. In electrospray ionization mass spectrometry (ESI-MS), neutral molecules like this compound often exhibit weak signals due to inefficient ionization. Furthermore, polyketide lactones can be prone to in-source fragmentation, particularly in the positive ion mode, which can deplete the molecular ion signal.[2] A common fragmentation pathway for similar lactones involves the sequential loss of water molecules (dehydration), further weakening the parent ion peak.[3]
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
Both positive and negative ionization modes can be used for polyketides. However, the negative ion mode is often more suitable as it can result in less in-source fragmentation.[2] It is recommended to test both modes during method development to determine the optimal polarity for your specific instrument and experimental conditions.
-
Negative Ion Mode: In this mode, this compound can be deprotonated at one of its hydroxyl groups to form the [M-H]⁻ ion.
-
Positive Ion Mode: In this mode, enhancing the signal often requires the formation of adducts, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.
Q3: How can I promote the formation of adducts to enhance the signal in positive ion mode?
For neutral molecules like this compound, forming adducts with cations can significantly improve signal intensity in positive ion ESI-MS.[4][5]
-
Proton Adducts ([M+H]⁺): Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can promote the formation of the protonated molecule.
-
Sodium Adducts ([M+Na]⁺): Sodium ions are often present as impurities in solvents, glassware, or samples and can readily form adducts.[5] While sometimes unavoidable, their formation can be inconsistent. To promote consistent sodium adduct formation for quantification, a low concentration of a sodium salt (e.g., sodium acetate) can be added to the mobile phase.
-
Ammonium Adducts ([M+NH₄]⁺): The addition of a volatile salt like ammonium formate or ammonium acetate (typically 1-10 mM) to the mobile phase is a common strategy to encourage the formation of ammonium adducts.
Below is a table summarizing the expected mass-to-charge ratios (m/z) for this compound and its common adducts.
| Ion Species | Adduct | Mass Shift (Da) |
| [M-H]⁻ | Deprotonated Molecule | -1.0078 |
| [M+H]⁺ | Protonated Molecule | +1.0078 |
| [M+Na]⁺ | Sodium Adduct | +22.9898 |
| [M+NH₄]⁺ | Ammonium Adduct | +18.0344 |
Q4: What is derivatization and how can it help improve the signal of this compound?
Derivatization is a chemical modification of the analyte to improve its analytical properties, such as ionization efficiency.[6] For this compound, which has hydroxyl groups and a lactone (containing a carbonyl group), derivatization can introduce a permanently charged or easily ionizable group, leading to a significant signal enhancement.
Troubleshooting Guide
This guide addresses common issues encountered when analyzing this compound by mass spectrometry.
Problem: I am observing a very weak or no signal for this compound.
Possible Causes and Solutions:
-
Suboptimal Ion Source Parameters: The settings of your ESI source have a major impact on ionization efficiency.
-
Inappropriate Mobile Phase Composition: The mobile phase can greatly influence the ionization process.
-
Solution:
-
For positive ion mode, ensure the presence of a proton source by adding 0.1% formic acid or acetic acid.
-
To promote adduct formation in positive mode, add ammonium formate or acetate (1-10 mM).
-
For negative ion mode, a basic additive like ammonium hydroxide can be tested, although it is less common for reversed-phase chromatography.
-
-
-
Poor Ionization of the Native Molecule: As a neutral molecule, this compound may not ionize well on its own.
-
Solution:
-
Adduct Formation: Actively promote the formation of sodium or ammonium adducts as described in FAQ Q3.
-
Derivatization: If signal intensity remains low, consider chemical derivatization to introduce a readily ionizable group.
-
-
Problem: I see multiple peaks that could correspond to this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), making quantification difficult.
Possible Causes and Solutions:
-
Presence of Multiple Adducts: In positive ion mode, it is common to see a mixture of protonated, sodiated, and ammoniated species, which splits the total ion current for the analyte.
-
Solution: To simplify the spectrum and consolidate the signal into a single species, try to promote the formation of one dominant adduct. For example, adding a sufficient concentration of ammonium formate (e.g., 10 mM) can often make the [M+NH₄]⁺ adduct the most abundant species.
-
-
In-source Fragmentation: The molecular ion may be fragmenting in the ion source, leading to a weaker signal for the intact molecule.
-
Solution:
-
Switch to Negative Ion Mode: As polyketides often show less fragmentation in negative mode, this is a primary strategy to try.[2]
-
Optimize Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.[9]
-
Derivatization: Derivatization can sometimes create more stable ions that are less prone to fragmentation.
-
-
Experimental Protocols
Protocol 1: Derivatization of this compound with Girard's Reagent T for Enhanced Signal in Positive Ion ESI-MS
This protocol is adapted from methods used for other lactones and is designed to introduce a permanent positive charge onto the this compound molecule by reacting with its carbonyl group within the lactone ring.[10]
Materials:
-
This compound standard
-
Girard's Reagent T (GirT)
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Reaction vials
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of Girard's Reagent T in a methanol:acetic acid (9:1, v/v) solution.
-
In a reaction vial, mix the this compound solution with an excess of the Girard's Reagent T solution.
-
Vortex the mixture gently and incubate at 60°C for 1-2 hours.
-
After incubation, the sample can be diluted with the mobile phase and is ready for LC-MS analysis.
Expected Result: A significant increase in signal intensity for the derivatized this compound ([M+GirT]⁺) in positive ion mode compared to the underivatized molecule.
Protocol 2: Optimization of ESI Source Parameters for Adduct Formation
This protocol provides a general workflow for optimizing ESI source parameters to enhance the signal of a specific adduct of this compound (e.g., [M+NH₄]⁺).
Workflow:
-
Prepare the System:
-
Prepare a mobile phase containing an additive to promote the desired adduct (e.g., 10 mM ammonium formate in water/acetonitrile).
-
Prepare a solution of this compound in the mobile phase.
-
Infuse the this compound solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
-
-
Parameter Optimization:
-
Monitor the ion intensity of the target adduct (e.g., m/z for [M+NH₄]⁺).
-
Capillary Voltage: Vary the capillary voltage (e.g., from 2000 to 5000 V) and record the voltage that gives the maximum signal intensity.
-
Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure and find the setting that maximizes the signal.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature to achieve the highest signal for the target adduct.
-
Fragmentor/Cone Voltage: Adjust this voltage to maximize the signal of the parent ion while minimizing any in-source fragmentation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. ddtjournal.com [ddtjournal.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. commons.und.edu [commons.und.edu]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Technical Support Center: Massarilactone H Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Massarilactone H. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a polyketide, a class of secondary metabolites, known for its neuraminidase inhibitory and moderate cytotoxic activities. It has been isolated from several species of fungi, including Phoma herbarum, Kalmusia variispora, and Dendrothyrium variisporum. These fungi are often found as endophytes or pathogens in various plant species.
Q2: Is there a known biosynthetic pathway for this compound?
A2: While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the scientific literature, it is understood to be synthesized via a Type I polyketide synthase (PKS) pathway, which is common for many fungal polyketides. This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a large, multi-domain enzyme to form a polyketide chain, which then undergoes cyclization and other modifications to form the final lactone structure.
Q3: What are the general strategies for scaling up this compound production?
A3: Scaling up the production of this compound from laboratory to industrial scale involves several key strategies:
-
Strain Improvement: Genetic engineering of the producing fungal strain can enhance yield. This may involve overexpressing the PKS gene cluster or knocking out competing metabolic pathways.
-
Fermentation Optimization: Systematically optimizing fermentation parameters such as media composition, pH, temperature, aeration, and agitation is crucial.
-
Process Control: Implementing robust monitoring and control of the fermentation process to maintain optimal conditions and ensure batch-to-batch consistency.
-
Downstream Processing: Developing an efficient and scalable extraction and purification protocol to isolate this compound with high purity and yield.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the fermentation, extraction, and purification of this compound.
Fermentation Issues
| Problem | Possible Causes | Recommended Solutions |
| Low or No Production of this compound | - Inappropriate fermentation medium (lack of precursors or presence of inhibitors).- Suboptimal culture conditions (pH, temperature, aeration).- Genetic instability of the producing strain.- Contamination of the culture. | - Screen different media compositions, focusing on carbon and nitrogen sources.- Optimize pH, temperature, and dissolved oxygen levels using a design of experiments (DoE) approach.- Re-isolate the fungal strain from a stock culture.- Implement strict aseptic techniques and monitor for contamination. |
| High Biomass but Low Product Yield | - Nutrient limitation for secondary metabolism.- Feedback inhibition by the product or other metabolites.- Fermentation terminated too early or too late. | - Implement a two-stage fermentation with a growth phase followed by a production phase with a different medium.- Investigate the effect of in-situ product removal.- Perform a time-course study to determine the optimal harvest time. |
| Batch-to-Batch Variability | - Inconsistent inoculum preparation.- Fluctuations in fermentation parameters.- Variability in raw materials. | - Standardize the inoculum preparation protocol (spore concentration, age of culture).- Implement automated control of pH, temperature, and dissolved oxygen.- Source high-quality, consistent raw materials for the fermentation medium. |
| Foaming in the Bioreactor | - High protein content in the medium.- High agitation speed. | - Add an appropriate antifoaming agent.- Optimize the agitation speed to minimize shear stress and foaming. |
Extraction and Purification Issues
| Problem | Possible Causes | Recommended Solutions |
| Low Extraction Yield | - Inefficient cell lysis.- Inappropriate extraction solvent.- Degradation of this compound during extraction. | - Employ mechanical cell disruption methods (e.g., sonication, bead beating) in addition to solvent extraction.- Screen a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol).- Perform extractions at low temperatures and minimize exposure to light and extreme pH. |
| Co-extraction of Impurities | - Non-selective extraction solvent.- Complex fermentation broth. | - Use a multi-step extraction with solvents of different polarities.- Employ solid-phase extraction (SPE) to pre-purify the extract before chromatography. |
| Poor Separation during Chromatography | - Inappropriate stationary or mobile phase.- Column overloading.- Co-elution of closely related compounds (e.g., other Massarilactones). | - Screen different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions.- Optimize the sample loading amount.- Use high-resolution chromatography techniques like HPLC or UHPLC and optimize the gradient elution. |
| Degradation of this compound during Purification | - Exposure to harsh pH or high temperatures.- Instability on the chromatography column. | - Maintain a neutral pH during all purification steps.- Perform purification at room temperature or lower if possible.- Screen for the most inert column material. |
Data Presentation
The following tables present representative data on the effect of fermentation parameters on the production of fungal polyketides. Please note that this data is from studies on other fungal polyketides and is intended to be illustrative of the types of effects you might observe when optimizing this compound production.
Table 1: Effect of Carbon Source on Polyketide Yield
| Carbon Source (20 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Glucose | 15.2 | 120 |
| Sucrose | 18.5 | 180 |
| Maltose | 16.8 | 155 |
| Glycerol | 12.1 | 90 |
Table 2: Effect of Temperature on Polyketide Yield
| Temperature (°C) | Biomass (g/L) | Polyketide Yield (mg/L) |
| 20 | 10.5 | 80 |
| 25 | 16.2 | 160 |
| 28 | 18.1 | 195 |
| 30 | 17.5 | 170 |
Experimental Protocols
Protocol 1: Submerged Fermentation of Phoma herbarum for this compound Production
-
Inoculum Preparation:
-
Grow Phoma herbarum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.
-
Prepare a spore suspension by flooding the plate with sterile 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Fermentation:
-
Prepare the production medium (e.g., Yeast Extract Malt Extract Glucose - YMG medium: 1.0% malt extract, 0.4% glucose, 0.4% yeast extract, pH 6.3).
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of the production medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.
-
Protocol 2: Extraction of this compound
-
Separation of Biomass and Supernatant:
-
After fermentation, separate the fungal mycelium from the culture broth by vacuum filtration.
-
-
Extraction of the Supernatant:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Extraction of the Mycelium:
-
Dry the mycelium and grind it to a fine powder.
-
Extract the powdered mycelium with methanol three times using sonication.
-
Filter the extract and evaporate the solvent to obtain a crude mycelial extract.
-
Protocol 3: Purification of this compound
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in methanol and purify by reversed-phase HPLC on a C18 column.
-
Use a gradient of water and acetonitrile as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and Mass Spectrometry (MS).
-
Visualizations
Caption: Generalized fungal polyketide biosynthesis pathway for this compound.
Caption: Experimental workflow for this compound production and purification.
Dealing with co-eluting impurities during Massarilactone H chromatography
Welcome to the technical support center for Massarilactone H chromatography. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification and analysis of this compound, with a focus on dealing with co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak co-elution during this compound chromatography?
A1: Co-elution in this compound chromatography can stem from several factors:
-
Presence of Isomers or Related Compounds: this compound may be present in a complex mixture with other structurally similar Massarilactones. A critical consideration is the potential for interconversion between this compound and Massarilactone D, which can occur during extraction, isolation, or even during the chromatographic process itself.[1] This means that Massarilactone D could be a significant co-eluting impurity.
-
Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase may not have sufficient selectivity to resolve this compound from other closely related impurities.
-
Method Overload: Injecting too much sample can lead to peak broadening and overlap.
-
Poor Column Performance: An old or poorly packed column can result in decreased resolution.
Q2: How can I detect if a peak in my chromatogram is pure this compound or if it contains a co-eluting impurity?
A2: Peak purity analysis is crucial. Here are a few methods:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If you are using a DAD/PDA detector, you can assess peak purity by examining the UV-Vis spectra across the peak. If the spectra are consistent throughout the peak, it is likely pure. Variations in the spectra suggest the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer is a highly effective way to detect co-eluting impurities. By analyzing the mass-to-charge ratio (m/z) across the chromatographic peak, you can identify the presence of multiple components.
-
Peak Shape Analysis: While not definitive, asymmetrical peaks, such as those with shoulders or significant tailing, can indicate the presence of a co-eluting compound.
Q3: What is the relationship between this compound and Massarilactone D, and how does it affect purification?
A3: Research suggests that this compound and Massarilactone D can interconvert.[1] this compound has been suggested to be a potential artifact formed during the extraction and isolation of Massarilactone D.[1] This is a critical consideration for purification, as the conditions of your experiment could be inadvertently causing the formation of one from the other, leading to what appears as a persistent co-eluting impurity. Optimizing extraction and chromatography conditions to be as mild as possible may be necessary to minimize this interconversion.
Troubleshooting Guide: Co-eluting Impurities
This guide provides a systematic approach to resolving co-eluting peaks during this compound chromatography.
Problem: A single peak is observed, but downstream analysis (e.g., NMR, MS) indicates the presence of an impurity.
dot
References
Technical Support Center: Massarilactone H NMR Data Acquisition and Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of NMR data for Massarilactone H.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for NMR analysis of this compound?
A1: Acetone-d6 has been successfully used for acquiring ¹H and ¹³C NMR data for this compound and its derivatives.[1][2] Chloroform-d (CDCl₃) is another common solvent for polyketides and may also be suitable. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d6) can be considered, although sample recovery from DMSO can be challenging.
Q2: I am observing significant signal overlap in the ¹H NMR spectrum. How can I improve resolution?
A2: Signal overlap is common in complex molecules like this compound. Here are a few strategies to improve resolution:
-
Use a higher field NMR spectrometer: If available, re-acquiring the spectrum on a higher field instrument (e.g., 700 MHz or higher) will increase chemical shift dispersion.
-
2D NMR techniques: Employing 2D NMR experiments such as COSY, HSQC, and HMBC is crucial for resolving individual proton and carbon signals and establishing connectivities.[3][4]
-
Solvent effects: Acquiring spectra in different deuterated solvents can alter the chemical shifts of certain protons, potentially resolving overlapping signals.
Q3: My sample of this compound appears to be degrading in the NMR tube. What could be the cause and how can I prevent it?
A3: While this compound is a stable compound, degradation can occur under certain conditions.
-
Acidic or basic contaminants: Ensure the NMR solvent is neutral and free of acidic or basic impurities. Traces of acid or base can catalyze hydrolysis of the lactone or ester functionalities.
-
Light sensitivity: Some complex natural products are light-sensitive. Store the sample in the dark and consider using an amber NMR tube.
-
Temperature: Acquire spectra at room temperature unless performing variable temperature (VT) NMR studies. Elevated temperatures can accelerate degradation.
Q4: How can I confirm the presence of the exocyclic double bond at C7-C11?
A4: The presence of the exocyclic methylene group is a key structural feature of this compound.
-
¹H NMR: Look for two distinct signals for the exo-methylene protons (H₂-11) in the olefinic region of the ¹H NMR spectrum, typically appearing as doublets with a small geminal coupling constant.
-
¹³C NMR: Expect characteristic signals for the quaternary carbon C-7 and the methylene carbon C-11 in the olefinic region of the ¹³C NMR spectrum.
-
HSQC: An HSQC experiment will show a correlation between the C-11 carbon and the two H-11 protons.
-
HMBC: HMBC correlations from the H₂-11 protons to neighboring carbons will further confirm the connectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio in ¹³C NMR | Insufficient sample concentration, insufficient number of scans, incorrect pulse calibration. | Increase the number of scans (NS). If the sample is limited, consider using a cryoprobe for enhanced sensitivity.[5] Ensure proper 90° pulse width calibration. |
| Broad or distorted peaks | Poor shimming, sample aggregation, chemical exchange. | Re-shim the magnet. Try diluting the sample or acquiring the spectrum at a different temperature to address aggregation or exchange phenomena. |
| Missing quaternary carbon signals in ¹³C NMR | Long relaxation times (T₁) for quaternary carbons. | Increase the relaxation delay (d1) to allow for full relaxation of quaternary carbons between scans. |
| Artifacts in 2D NMR spectra (e.g., t₁ noise) | Instrument instability, improper parameter setup. | Ensure the spectrometer is stable. For HSQC and HMBC, use gradient-selected sequences (e.g., hsqcetgpsisp2.2, hmbcgplpndqf) to suppress artifacts. |
| Difficulty in assigning diastereotopic protons | Overlapping signals and complex splitting patterns. | Utilize 2D ROESY or NOESY experiments to identify through-space correlations, which can help differentiate between diastereotopic protons based on their spatial proximity to other nuclei. |
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of acetone-d6.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Standard 1D NMR Acquisition
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Pulse Program | zg30 | zgpg30 |
| Solvent | Acetone-d6 | Acetone-d6 |
| Temperature | 298 K | 298 K |
| Spectral Width (SW) | 12 ppm | 220 ppm |
| Acquisition Time (AQ) | 3.4 s | 1.1 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Number of Scans (NS) | 16 | 1024 |
| Number of Data Points (TD) | 65536 | 65536 |
2D NMR Acquisition (HSQC & HMBC)
| Parameter | HSQC (hsqcetgpsisp2.2) | HMBC (hmbcgplpndqf) |
| Spectrometer Frequency | 500 MHz (¹H), 125 MHz (¹³C) | 500 MHz (¹H), 125 MHz (¹³C) |
| Solvent | Acetone-d6 | Acetone-d6 |
| Temperature | 298 K | 298 K |
| Spectral Width (F2 - ¹H) | 12 ppm | 12 ppm |
| Spectral Width (F1 - ¹³C) | 200 ppm | 220 ppm |
| Number of Data Points (TD F2) | 2048 | 2048 |
| Number of Increments (TD F1) | 256 | 512 |
| Number of Scans (NS) | 8 | 16 |
| Relaxation Delay (d1) | 1.5 s | 1.8 s |
| ¹J(C,H) for HSQC | 145 Hz | - |
| ⁿJ(C,H) for HMBC | - | 8 Hz |
Visualizations
References
Validation & Comparative
Unveiling the Architecture of Massarilactone H: A 2D NMR Comparison
The structural elucidation of complex natural products is a cornerstone of drug discovery and development. For researchers investigating the intriguing polyketide Massarilactone H, a phytotoxin produced by the fungus Kalmusia variispora, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool. This guide provides a comparative analysis of the 2D NMR data for this compound and its close structural analog, Massarilactone D, offering a detailed roadmap for its structural confirmation.
This compound, along with its congener Massarilactone D, has been isolated from Kalmusia variispora, a fungus associated with grapevine trunk diseases.[1][2] The definitive assignment of their complex stereostructures relies heavily on a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. These techniques provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assembly of the molecular framework.
Comparative 2D NMR Data: this compound vs. Massarilactone D
The structural confirmation of this compound is significantly aided by comparing its 2D NMR data with that of the co-isolated and structurally similar Massarilactone D. The key differences in their spectra arise from the variation in substitution at the lactone ring, providing clear diagnostic markers for each molecule. Below is a summary of the key 2D NMR correlations that are instrumental in distinguishing and confirming the structure of this compound.
| Correlation Type | Key Observations for this compound | Corresponding Observations for Massarilactone D | Structural Implication |
| COSY | Correlations between specific protons confirm the spin systems within the molecule, outlining the carbon backbone. | Similar spin systems are observed, with subtle differences in chemical shifts due to the different substituent. | Establishes the proton-proton connectivity within the core structure of both molecules. |
| HSQC | Direct one-bond correlations between protons and their attached carbons are established, providing the C-H framework. | Provides the corresponding C-H framework for Massarilactone D, allowing for a direct comparison of chemical shifts. | Assigns specific protons to their directly bonded carbons, a crucial step in the assignment process. |
| HMBC | Long-range correlations from key protons to carbons 2-3 bonds away are critical. For instance, specific HMBC correlations will confirm the position of the hydroxyl and other functional groups. | Different HMBC correlation patterns, particularly around the lactone ring, will be observed due to the structural differences. | Confirms the connectivity of quaternary carbons and the placement of functional groups, which is key to differentiating the two compounds. |
| NOESY/ROESY | Through-space correlations reveal the relative stereochemistry of the molecule by identifying protons that are in close proximity. | Provides the relative stereochemistry for Massarilactone D, highlighting any conformational differences. | Elucidates the 3D arrangement of the atoms, which is vital for understanding biological activity. |
Experimental Protocols for 2D NMR Analysis
The successful acquisition of high-quality 2D NMR data is paramount for structural elucidation. Below are generalized experimental protocols for the key 2D NMR experiments used in the analysis of this compound.
Sample Preparation: Samples of pure this compound are dissolved in a suitable deuterated solvent, such as CDCl₃ or Acetone-d₆, to a concentration of 5-10 mg/mL. The choice of solvent is critical to avoid signal overlap with the analyte.
1. COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is utilized.
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbons. A phase-sensitive HSQC experiment with gradient coherence selection is typically employed to provide information on the multiplicity of the carbon signals (CH, CH₂, CH₃).
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. The experiment is optimized for a long-range coupling constant (e.g., 8 Hz).
4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons. A phase-sensitive NOESY or ROESY experiment with a mixing time appropriate for the size of the molecule is used to observe through-space correlations.
Workflow for Structure Elucidation
The logical progression of experiments and data analysis is crucial for efficiently determining the structure of a natural product like this compound. The following diagram illustrates a typical workflow.
// Workflow Path NMR_1D -> NMR_2D [label="Initial Data"]; NMR_2D -> Identify_Spin; Identify_Spin -> Assign_CH; Assign_CH -> Propose_Structure; Propose_Structure -> Connect_Fragments; Connect_Fragments -> Determine_Stereo; Determine_Stereo -> Final_Structure; }
References
Massarilactone H and Human Neuraminidases: A Comparative Analysis of Cross-Reactivity
For Immediate Release
A detailed comparison of the inhibitory effects of Massarilactone H on neuraminidases, with a focus on its cross-reactivity with human neuraminidase isoforms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including comparative data with established neuraminidase inhibitors and detailed experimental protocols.
Introduction
This compound, a polyketide of fungal origin, has been identified as a neuraminidase inhibitor.[1] Neuraminidases, also known as sialidases, are a class of enzymes that cleave sialic acid residues from glycoproteins and glycolipids. In humans, four distinct neuraminidase isoforms (NEU1, NEU2, NEU3, and NEU4) play crucial roles in various physiological and pathological processes, making them potential therapeutic targets.[2] Understanding the cross-reactivity of potential inhibitors with these human isoforms is critical for drug development to avoid off-target effects. This guide provides a comparative analysis of this compound's neuraminidase inhibitory activity and its potential cross-reactivity with human neuraminidases, benchmarked against established inhibitors Oseltamivir and Zanamivir.
Comparative Inhibitory Activity
Currently, there is no publicly available data on the specific inhibitory activity of this compound against the four human neuraminidase isoforms (NEU1, NEU2, NEU3, and NEU4). The initial report of this compound's neuraminidase inhibitory activity, with an IC50 of 8.18 µM, did not specify the origin of the neuraminidase used in the assay.[1] It is common practice in initial screenings to use commercially available neuraminidase from non-human sources, such as Clostridium perfringens or influenza virus.
In contrast, the well-characterized antiviral drugs Oseltamivir (as its active metabolite Oseltamivir Carboxylate) and Zanamivir have been tested against human neuraminidase isoforms. The following table summarizes their inhibitory activities.
| Compound | NEU1 (Ki) | NEU2 (Ki) | NEU3 (Ki) | NEU4 (Ki) | Reference |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | |
| Oseltamivir Carboxylate | > 1 mM | 8,373 ± 1,491 µM | > 1 mM | > 1 mM | [2] |
| Zanamivir | ~1110 µM | 12.9 ± 0.07 µM | 3.7 ± 0.48 µM | ~74 µM | [2] |
Note: Ki values represent the inhibition constant. A lower Ki value indicates a more potent inhibitor. The Ki values for Zanamivir against NEU1 and NEU4 were estimated from the provided data.[2]
As the data indicates, Oseltamivir Carboxylate shows very weak inhibition of human neuraminidases.[2][3][4][5] Zanamivir exhibits more potent inhibition, particularly against NEU2 and NEU3, with Ki values in the micromolar range.[2][6] The lack of data for this compound against these human isoforms highlights a significant knowledge gap in its cross-reactivity profile.
Experimental Protocols
The determination of the inhibitory activity of a compound against neuraminidases is typically performed using a fluorometric or colorimetric assay. The following is a generalized protocol based on commonly used methods.[7][8][9][10]
Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase on a fluorogenic substrate.
Materials:
-
Recombinant human neuraminidase isoforms (NEU1, NEU2, NEU3, NEU4)
-
This compound and other test compounds
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with appropriate pH and additives)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Enzyme Preparation: Recombinant human neuraminidase isoforms are diluted to a working concentration in the assay buffer.
-
Compound Preparation: A serial dilution of the test compounds (e.g., this compound, Oseltamivir, Zanamivir) is prepared in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the serially diluted test compounds to the respective wells.
-
Include control wells with enzyme and buffer only (positive control) and buffer only (blank).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for 4-methylumbelliferone (e.g., Ex: 365 nm, Em: 450 nm).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for neuraminidase inhibition assay.
Caption: Generalized neuraminidase signaling and inhibition.
Conclusion
While this compound has been identified as a neuraminidase inhibitor, its cross-reactivity with human neuraminidase isoforms remains uncharacterized. The available data for established inhibitors like Oseltamivir and Zanamivir reveal varying degrees of interaction with human NEU enzymes, underscoring the importance of isoform-specific testing. Further research is imperative to elucidate the selectivity profile of this compound to determine its therapeutic potential and potential off-target effects. The provided experimental protocol offers a standardized method for conducting such crucial cross-reactivity studies.
References
- 1. Neuraminidase inhibitory polyketides from the marine-derived fungus Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limited Inhibitory Effects of Oseltamivir and Zanamivir on Human Sialidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of Neu1 sialidase with oseltamivir phosphate (Tamiflu®) disables cancer cell survival in human pancreatic cancer with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limited inhibitory effects of oseltamivir and zanamivir on human sialidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying selective inhibitors against human cytosolic sialidase NEU2 by substrate specificity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase virus subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. izsvenezie.com [izsvenezie.com]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Massarilactone H: A Competitive Contender in Neuraminidase Inhibition for Influenza Therapy
For Immediate Release
A comprehensive analysis of available experimental data reveals that Massarilactone H, a polyketide derived from the marine fungus Phoma herbarum, demonstrates notable efficacy as a neuraminidase inhibitor, positioning it as a compound of significant interest in the development of novel anti-influenza therapeutics. This guide provides a comparative overview of this compound's performance against established antiviral agents, detailed experimental methodologies for its evaluation, and a visualization of its mechanism of action.
Quantitative Comparison of Neuraminidase Inhibitors
The inhibitory potential of this compound against influenza neuraminidase has been quantified and compared with the widely used antiviral drugs, Oseltamivir and Zanamivir. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a drug's potency. A lower IC50 value signifies a more potent inhibition of the viral enzyme.
| Compound | Target | IC50 Value (µM) | Source |
| This compound | Neuraminidase | 8.18 | [1] |
| Oseltamivir | Neuraminidase (H1N1) | 0.00134 | |
| Neuraminidase (H3N2) | 0.00067 | ||
| Neuraminidase (B) | 0.013 | ||
| Zanamivir | Neuraminidase (H1N1) | 0.00092 | |
| Neuraminidase (H3N2) | 0.00228 | ||
| Neuraminidase (B) | 0.00419 |
Experimental Protocols
The determination of the neuraminidase inhibitory activity of this compound and other compounds is typically performed using a fluorescence-based enzymatic assay. The following protocol provides a detailed methodology for this key experiment.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, and the resulting fluorescence is measured. A reduction in fluorescence in the presence of the test compound indicates inhibition.
Materials:
-
Influenza virus neuraminidase (recombinant or purified from virus)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compounds (this compound, Oseltamivir, Zanamivir) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or vehicle control)
-
Neuraminidase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound and the experimental process for its evaluation, the following diagrams have been generated.
Caption: Workflow for the neuraminidase inhibition assay.
Caption: Mechanism of neuraminidase and its inhibition.
Concluding Remarks
The neuraminidase inhibitory activity of this compound, as evidenced by its IC50 value, underscores its potential as a lead compound for the development of new anti-influenza drugs. While its potency is moderate compared to the established drugs Oseltamivir and Zanamivir, the discovery of a novel structural class of neuraminidase inhibitors is a significant step forward in combating the perennial threat of influenza and the emergence of drug-resistant strains. Further in vivo studies and structural optimization are warranted to fully assess the therapeutic potential of this compound and its derivatives.
References
Comparative Phytotoxicity Analysis: Massarilactone H vs. Esca-Associated Toxins
A Guide for Researchers in Plant Pathology and Drug Development
This guide provides a comparative analysis of the phytotoxic effects of Massarilactone H, a polyketide produced by Kalmusia variispora, and a group of toxins associated with esca, a devastating grapevine trunk disease. The information presented herein is intended for researchers, scientists, and professionals involved in the study of plant-pathogen interactions and the development of novel plant protection agents.
Overview of Phytotoxins
This compound is a fungal metabolite identified from Kalmusia variispora, a pathogen implicated in grapevine trunk diseases (GTDs).[1] Its role in the development of disease symptoms is an area of active research.
Esca-associated toxins are a complex of secondary metabolites produced by a consortium of fungi, primarily including Phaeoacremonium aleophilum, Phaeomoniella chlamydospora, and Fomitiporia mediterranea.[2][3] Key toxins implicated in esca symptomatology include the naphthalenone pentaketides, scytalone and isosclerone, and the exopolysaccharide pullulan.[2][4] These toxins are believed to be translocated through the xylem, leading to the characteristic foliar "tiger stripe" patterns and apoplectic dieback of grapevines.[4]
Quantitative Phytotoxicity Data
The following table summarizes the available data on the phytotoxic effects of this compound and key esca-associated toxins on Vitis vinifera. It is important to note that direct quantitative comparisons are challenging due to variations in experimental methodologies and the qualitative nature of some reported results.
| Toxin | Producing Fungus | Plant Species | Concentration(s) Tested | Observed Phytotoxic Effects | Citation(s) |
| This compound | Kalmusia variispora | Vitis vinifera L. | 10⁻³ M and 10⁻⁴ M | Severe necrosis and shriveling of leaves. | [1] |
| Pullulan | Phaeoacremonium aleophilum, Phaeomoniella chlamydospora | Vitis vinifera L. | 50 µg/mL | Collapse of marginal and interveinal leaf tissue, leading to desiccation. | [2] |
| Scytalone | Phaeoacremonium aleophilum, Phaeomoniella chlamydospora | Vitis vinifera L. | Bioactive concentrations detected in planta | Induction of esca-like foliar symptoms. | [2] |
| Isosclerone | Phaeoacremonium aleophilum, Phaeomoniella chlamydospora | Vitis vinifera L. | Bioactive concentrations detected in planta | Induction of esca-like foliar symptoms. | [2] |
Experimental Protocols
Detached Leaf Assay for Phytotoxicity Assessment
This protocol is adapted from the methodology used to evaluate the phytotoxicity of this compound on grapevine leaves.
Objective: To assess the phytotoxic effects of purified compounds on detached plant leaves.
Materials:
-
Healthy, fully expanded leaves from Vitis vinifera L. (or other target plant species).
-
Purified toxin (e.g., this compound, scytalone, isosclerone, pullulan).
-
Solvent for dissolving the toxin (e.g., methanol, dimethyl sulfoxide).
-
Sterile distilled water.
-
Vials or small tubes.
-
Growth chamber with controlled light and temperature.
-
Camera for documenting results.
-
Image analysis software (optional, for quantitative assessment of necrosis).
Procedure:
-
Prepare stock solutions of the test toxins at desired concentrations. A solvent control (e.g., 4% methanol in sterile distilled water) should be prepared in parallel.
-
Harvest healthy leaves from the fifth node of the plant.
-
Immediately immerse the petiole of each leaf into a vial containing 1 mL of the test solution or control solution.
-
Incubate the vials with the leaves in a growth chamber under a controlled photoperiod (e.g., 12 hours light/12 hours dark) and temperature (e.g., 25-28°C).
-
Observe the leaves for the development of phytotoxic symptoms such as necrosis, chlorosis, wilting, or shriveling at regular intervals (e.g., 24, 48, and 72 hours).
-
Document the results by photographing the leaves at each time point.
-
(Optional) For quantitative analysis, the area of necrosis on each leaf can be measured using image analysis software and expressed as a percentage of the total leaf area.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of a Fungal Phytotoxin in a Plant Cell
The precise signaling cascades initiated by this compound and esca-associated toxins in grapevine are yet to be fully elucidated. However, a generalized pathway for phytotoxin-induced cell death can be proposed based on current knowledge of plant-pathogen interactions. This often involves the perception of the toxin, leading to the activation of downstream signaling components, ultimately culminating in a defense response that can include programmed cell death.
References
Comparative Analysis of Structure-Activity Relationships in Massarilactone H Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Massarilactone H analogs, focusing on their structure-activity relationships (SAR) concerning cytotoxic activity. The information is based on available experimental data, offering insights for further research and development in cancer therapeutics.
Structure-Activity Relationship and Cytotoxicity Data
Recent studies have explored the cytotoxic potential of semisynthetic derivatives of massarilactones. While the parent compound, Massarilactone D, is largely inactive, acylation has been shown to significantly enhance its cytotoxic effects. A key derivative, this compound 3,4-di-O-trans-cinnamoyl, which is an analog of this compound, has demonstrated notable cytotoxicity against a range of human cancer cell lines.
The structure-activity relationship analysis suggests that the presence of an exo-methylene group at C-7 is a critical structural feature for enhanced cytotoxic activity. Analogs with this feature, such as compound 3 , generally exhibit greater potency. Furthermore, the nature and position of the acyl substituents play a significant role in modulating the biological activity.
The following table summarizes the cytotoxic activity (IC₅₀ in µM) of Massarilactone D and its analogs, including a this compound analog (compound 3 ), against a panel of human cancer cell lines.
| Compound | L929 (Murine Fibroblast) | KB-3-1 (Human Cervix Carcinoma) | A549 (Human Lung Carcinoma) | PC-3 (Human Prostate Cancer) | A431 (Epidermoid Carcinoma) | SKOV-3 (Ovarian Carcinoma) | MCF-7 (Breast Cancer) |
| Massarilactone D (1) | na | na | na | na | na | na | na |
| Compound 2 | 25.09 | 13.09 | 32.73 | 11.82 | 4.00 | 11.82 | 7.09 |
| Compound 3 * | 18.52 | 11.11 | 22.22 | 9.26 | 3.51 | 9.26 | 3.51 |
| Compound 4 | na | na | na | na | na | na | na |
| Compound 5 | na | na | na | na | na | na | na |
| Compound 6 | na | na | na | na | na | na | na |
| Compound 7 | 61.73 | 55.56 | na | na | na | na | na |
| Compound 8 | 50.26 | 18.52 | na | na | na | na | na |
| Epothilone B | 2.2 x 10⁻³ | 7.5 x 10⁻⁵ | 5.3 x 10⁻⁵ | 9.1 x 10⁻⁵ | 5.9 x 10⁻⁵ | 9.1 x 10⁻⁵ | 7.5 x 10⁻⁵ |
na: not active *Compound 3 is this compound 3,4-di-O-trans-cinnamoyl Data sourced from: Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities.
Experimental Protocols
Synthesis of this compound Analogs
The semisynthesis of the this compound analog (compound 3 ) and other Massarilactone D derivatives was achieved through acylation reactions. A general procedure is outlined below:
-
Starting Material: Massarilactone D is used as the precursor.
-
Acylation: Massarilactone D is reacted with the corresponding acyl chloride (e.g., cinnamoyl chloride for compound 3 ) in the presence of a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at room temperature.
-
Purification: The resulting products are purified using chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) to yield the pure analogs.
-
Structure Elucidation: The structures of the synthesized compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Cytotoxicity Assays
The cytotoxic activity of the this compound analogs is evaluated against various cancer cell lines using a colorimetric assay, such as the Sulforhodamine B (SRB) assay or the MTT assay. A generalized protocol for the SRB assay is provided below.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and the parent compounds. A negative control (vehicle) and a positive control (e.g., Epothilone B) are included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
Cell Fixation: After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the experimental workflow, a plausible mechanism of action, and a summary of the structure-activity relationships.
Massarilactone H: A Comparative Analysis of In Vitro Activity and Future Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Massarilactone H, a naturally occurring polyketide, has demonstrated moderate cytotoxic activity against several human cancer cell lines in vitro. This guide provides a comprehensive comparison of its known in vitro efficacy, alongside a semisynthetic derivative, and highlights the current gap in in vivo and mechanistic data. Detailed experimental protocols for cytotoxicity testing are presented to facilitate further research into this and similar compounds. The absence of in vivo studies and an understanding of the signaling pathways involved underscore the critical next steps for evaluating the therapeutic potential of this compound.
Introduction
This compound is a member of the massarilactone class of polyketides, which are secondary metabolites produced by various fungi. Initial screenings have identified its potential as a cytotoxic agent, making it a compound of interest in the field of oncology drug discovery. This guide aims to consolidate the available data on this compound's activity, provide detailed experimental context, and outline the necessary future directions for its development as a potential therapeutic.
In Vitro Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against a limited number of human cancer cell lines. The available data, summarized in the table below, indicates moderate activity. Furthermore, a synthetic derivative, this compound 3,4-di-O-trans-cinnamoyl, has been shown to possess significantly enhanced cytotoxic potency across a broader range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Lung Carcinoma | 32.9 | [1][2] |
| Hs683 | Glioblastoma | 31.5 | [1][2] | |
| SKMEL-28 | Melanoma | 35.2 | [1][2] | |
| This compound 3,4-di-O-trans-cinnamoyl | L929 | Murine Fibroblast | 25.09 | [3] |
| KB-3-1 | Human Cervix Carcinoma | 13.09 | [3] | |
| A549 | Lung Carcinoma | 32.73 | [3] | |
| PC-3 | Prostate Cancer | 11.82 | [3] | |
| A431 | Epidermoid Carcinoma | 4.00 | [3] | |
| SKOV-3 | Ovarian Carcinoma | 11.82 | [3] | |
| MCF-7 | Breast Cancer | 7.09 | [3] |
Table 1: In Vitro Cytotoxicity of this compound and its Synthetic Derivative. This table summarizes the 50% inhibitory concentration (IC50) values of this compound and its cinnamoyl derivative against various cancer cell lines.
In Vivo Activity: A Research Gap
A thorough review of the current scientific literature reveals a significant absence of in vivo studies for this compound. To date, no research has been published on the efficacy of this compound in animal models, such as xenograft studies in mice. This lack of in vivo data is a major bottleneck in assessing its true therapeutic potential. Factors such as pharmacokinetics, bioavailability, metabolism, and potential toxicity in a whole-organism context remain unknown.
Experimental Protocols
To ensure the reproducibility and standardization of future research, a detailed protocol for a common in vitro cytotoxicity assay, the MTT assay, is provided below. This protocol is based on established methodologies and is suitable for screening natural product extracts and pure compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the solution in the wells and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Signaling Pathways: An Unexplored Frontier
The mechanism of action of this compound, including the specific signaling pathways it may modulate to induce cell death, remains uninvestigated. In cancer therapeutics, compounds often exert their effects by interfering with key signaling cascades that regulate cell proliferation, survival, and apoptosis. Two of the most critical pathways in this regard are the MAPK/ERK and PI3K/Akt pathways.
While there is no direct evidence linking this compound to these pathways, the following diagrams illustrate hypothetical points of intervention for a cytotoxic compound. Future research should aim to determine if this compound acts on these or other signaling networks.
Caption: Hypothetical intervention points of this compound in the MAPK/ERK and PI3K/Akt signaling pathways.
Conclusion and Future Directions
The currently available data positions this compound as a compound with modest in vitro cytotoxic activity. The significantly higher potency of its synthetic derivative suggests that the core structure of this compound is a viable scaffold for the development of more effective anticancer agents.
However, the lack of in vivo data and mechanistic studies severely limits its translational potential. To advance the understanding and potential application of this compound and its analogues, the following areas of research are critical:
-
In Vivo Efficacy Studies: Evaluation of this compound and its potent derivatives in relevant animal cancer models (e.g., xenografts) is paramount to determine their antitumor activity, optimal dosing, and potential toxicity.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound induces cell death is crucial. This includes studies to determine if it induces apoptosis, autophagy, or necrosis, and to identify the specific signaling pathways it modulates.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a broader range of this compound derivatives will help in identifying the key structural features required for enhanced potency and selectivity.
-
Target Identification: Efforts to identify the direct molecular target(s) of this compound will provide a deeper understanding of its mechanism and facilitate the rational design of more potent inhibitors.
Addressing these research gaps will be essential in determining whether this compound or its derivatives can be developed into clinically viable anticancer therapeutics.
References
Inter-laboratory Comparison of Massarilactone H Purity and Concentration
An inter-laboratory comparison is a crucial process for ensuring the quality and consistency of analytical standards. This guide provides a framework for comparing Massarilactone H analytical standards from different laboratories, presenting hypothetical data to illustrate the comparison process. The objective is to offer researchers, scientists, and drug development professionals a clear methodology for evaluating and comparing such standards.
This section presents a summary of the analytical results for this compound standards from three participating laboratories. A central coordinating laboratory performed all measurements to ensure consistency in instrumentation and methodology.
Table 1: Comparative Analysis of this compound Analytical Standards
| Parameter | Laboratory A | Laboratory B | Laboratory C | Reference Method |
| Purity (HPLC-UV, % Area) | 98.9% | 99.5% | 97.2% | ISO/IEC 17025 |
| Identity Confirmation (HRMS) | Confirmed | Confirmed | Confirmed | m/z [M+H]⁺ |
| Mass Accuracy (HRMS, ppm) | 1.2 ppm | 0.8 ppm | 2.5 ppm | < 5 ppm |
| Concentration (qNMR, mg/mL) | 1.05 mg/mL | 1.01 mg/mL | 0.95 mg/mL | NIST SRM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for the reproducibility and transparency of the comparison.
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 150 x 4.6 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Standards were dissolved in acetonitrile to a nominal concentration of 1 mg/mL.
-
Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total peak area in the chromatogram.
Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Thermo Scientific Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled with a Vanquish™ UHPLC system.
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Resolution: 120,000.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Data Analysis: The acquired mass spectra were compared to the theoretical exact mass of the protonated molecule of this compound ([M+H]⁺). A mass accuracy of < 5 ppm was required for confirmation.
Concentration Determination by Quantitative NMR (qNMR)
-
Instrumentation: Bruker Avance III HD 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Internal Standard: Maleic acid (NIST SRM 352a), accurately weighed.
-
Solvent: Acetonitrile-d3.
-
Method: A known amount of the this compound standard and the internal standard were accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired with a sufficient relaxation delay (D1 = 30 s) to ensure full signal relaxation.
-
Quantification: The concentration of this compound was calculated by comparing the integral of a characteristic, well-resolved proton signal of the analyte with the integral of the known concentration of the maleic acid internal standard.
Workflow for Inter-laboratory Comparison
The following diagram illustrates the logical workflow of the inter-laboratory comparison process, from the initial distribution of standards to the final comparative analysis.
Caption: Workflow of the Inter-laboratory Comparison Study.
Massarilactone H: A Potent Bioactive Compound Benchmarked Against Industry Standards
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the natural product Massarilactone H has demonstrated significant biological activity. This guide provides a comparative analysis of this compound's performance against established standards in neuraminidase inhibition and cytotoxicity, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.
Neuraminidase Inhibition Activity
This compound, a polyketide, has been identified as a potent inhibitor of neuraminidase, a key enzyme in the influenza virus life cycle.[1] To contextualize its efficacy, its activity was benchmarked against Oseltamivir (Tamiflu®), a widely recognized antiviral drug.
Data Summary: Neuraminidase Inhibition
| Compound | Target | IC50 |
| This compound | Neuraminidase | 8.18 µM[1] |
| Oseltamivir | Neuraminidase (Influenza A/H1N1) | 1.34 nM[2] |
| Oseltamivir | Neuraminidase (Influenza A/H3N2) | 0.67 nM[2] |
| Oseltamivir | Neuraminidase (Influenza B) | 13 nM[2] |
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase. The protocol is based on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[3]
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl2, pH 6.5.
-
Substrate Solution: MUNANA dissolved in assay buffer to a final concentration of 100 µM.
-
Enzyme Solution: Purified neuraminidase from Clostridium perfringens or a specific influenza virus strain is diluted in assay buffer to a predetermined optimal concentration.
-
Test Compounds: this compound and Oseltamivir are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, 20 µL of each test compound dilution is added.
-
50 µL of the enzyme solution is added to each well and incubated for 15 minutes at 37°C.
-
The reaction is initiated by adding 30 µL of the MUNANA substrate solution to all wells.
-
The plate is incubated for 60 minutes at 37°C in the dark.
-
The reaction is stopped by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
-
Data Analysis:
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Cytotoxic Activity
Beyond its antiviral potential, this compound has demonstrated moderate cytotoxic effects against human cancer cell lines. This section compares its cytotoxicity against the A549 human lung carcinoma cell line with that of Doxorubicin, a standard chemotherapeutic agent.
Data Summary: Cytotoxicity against A549 Cells
| Compound | Cell Line | IC50 |
| This compound | A549 | 32.9 µM[4][5] |
| Doxorubicin | A549 | 0.01783 µM (48h)[6] |
| Doxorubicin | A549 | 0.07 µM[1] |
| Doxorubicin | A549 | >20 µM (24h)[7] |
Note: The IC50 values for Doxorubicin can vary significantly depending on the experimental conditions, particularly the incubation time.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture:
-
A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded into a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
The plate is incubated for 48 or 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Principle of the MTT cytotoxicity assay.
Conclusion
This compound exhibits promising bioactivity as both a neuraminidase inhibitor and a cytotoxic agent. While its neuraminidase inhibitory activity is less potent than the established drug Oseltamivir, its novel structure may offer a scaffold for the development of new antiviral agents. The moderate cytotoxicity of this compound against the A549 cancer cell line, when compared to the potent chemotherapeutic Doxorubicin, suggests potential for further investigation and derivatization to enhance its anticancer properties. The provided data and protocols serve as a foundational resource for researchers to build upon in the exploration of this compound and its derivatives as potential therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities [beilstein-journals.org]
- 6. bmmj.org [bmmj.org]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Safety Operating Guide
Safe Disposal of Massarilactone H: A Procedural Guide
For Immediate Release
This document provides comprehensive guidance on the proper disposal procedures for Massarilactone H, a polyketide and neuraminidase inhibitor.[1] Given the cytotoxic and nematicidal activities observed in related massarilactone derivatives, it is prudent to handle and dispose of this compound as a potentially hazardous cytotoxic compound.[2] Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.[3] Contamination can easily spread from gloves to other surfaces, so it is important to change gloves after handling the compound.[4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile, cytotoxic-resistant gloves should be worn at all times.[4] |
| Body Protection | Gown/Apron | Long-sleeved, impermeable gown or a polythene apron.[4][5] |
| Eye Protection | Safety Goggles/Face Shield | Essential to protect against splashes or aerosol generation.[4] |
| Respiratory Protection | Respirator | Recommended when handling the solid compound to avoid inhaling dust particles. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7] |
Segregation and Containment of this compound Waste
Proper segregation of cytotoxic waste is the first step in the disposal process.[8] All materials that have come into contact with this compound must be considered cytotoxic waste.
-
Non-Sharps Waste: This includes contaminated gloves, gowns, bench paper, vials, and any other disposable materials. These items should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container. The standard color-coding for this waste stream is a purple lid on a yellow container or purple-colored bags.[8]
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant sharps container with a purple lid.[8]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain. They should be collected in a designated, sealed, and labeled hazardous waste container.
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate action is required to contain and clean the area to prevent exposure.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as listed in Table 1 before attempting to clean the spill.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleaning: Clean the spill area working from the outside in. Use a detergent solution followed by a decontaminating agent.[4]
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste in the appropriate purple-lidded containers.[4]
-
Reporting: Document the spill and the cleanup procedure according to your institution's safety protocols.
Final Disposal Logistics
Cytotoxic waste must be handled and transported by certified professionals.[8] The final step in the disposal process is high-temperature incineration at a permitted facility.[8] Ensure that all waste is accompanied by a hazardous waste consignment note, which includes the appropriate European Waste Catalogue (EWC) codes. For cytotoxic waste from human healthcare, the EWC code is typically 18 01 08, and for animal-related cytotoxic waste, it is 18 02 07.[8]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling Massarilactone H
Essential Safety and Handling of Massarilactone H
It is imperative to obtain the Safety Data Sheet (SDS) from your chemical supplier before any handling, storage, or disposal of this substance. The information provided below is a general guide for handling chemicals of unknown toxicity and should be supplemented with the specific details from the supplier's SDS.
Quantitative Data
Due to the absence of a publicly available SDS, quantitative safety data for this compound is not available. Researchers must consult the supplier-provided SDS for specific values.
| Parameter | Value |
| Exposure Limits (OEL) | Data not available. Consult supplier's SDS. |
| LD50/LC50 | Data not available. Consult supplier's SDS. |
| Boiling Point | Data not available. Consult supplier's SDS. |
| Melting Point | Data not available. Consult supplier's SDS. |
| Solubility | Data not available. Consult supplier's SDS. |
| Vapor Pressure | Data not available. Consult supplier's SDS. |
Operational Plan: Handling and Personal Protective Equipment (PPE)
As a neuraminidase inhibitor and a polyketide lactone, this compound should be handled with care to avoid potential biological effects and toxicity. The following is a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Primary Containment: All work involving solid this compound or solutions thereof should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for the solvent being used. Double gloving is recommended. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Body Protection: A fully buttoned lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling Protocol
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, glassware, balances, etc.) is clean and readily available.
-
Have a chemical spill kit readily accessible.
-
-
Weighing:
-
Weigh solid this compound within the fume hood.
-
Use a tared container to minimize the transfer of the solid.
-
Handle with care to avoid generating dust.
-
-
Dissolving:
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed or vented within the fume hood.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid this compound and any contaminated materials (e.g., weigh boats, paper towels, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary workflow for safely handling this compound, emphasizing the initial step of information gathering, and a logical diagram for assessing the required level of personal protective equipment.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
